Product packaging for Baloxavir-d5(Cat. No.:)

Baloxavir-d5

Cat. No.: B12409125
M. Wt: 488.5 g/mol
InChI Key: FIDLLEYNNRGVFR-BIFDEEDFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Baloxavir-d5 is a useful research compound. Its molecular formula is C24H19F2N3O4S and its molecular weight is 488.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H19F2N3O4S B12409125 Baloxavir-d5

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H19F2N3O4S

Molecular Weight

488.5 g/mol

IUPAC Name

(3R)-11-hydroxy-2-[(11S)-1,2,3,4,11-pentadeuterio-7,8-difluoro-6H-benzo[c][1]benzothiepin-11-yl]-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione

InChI

InChI=1S/C24H19F2N3O4S/c25-16-6-5-13-15(20(16)26)12-34-18-4-2-1-3-14(18)21(13)29-19-11-33-10-9-27(19)24(32)22-23(31)17(30)7-8-28(22)29/h1-8,19,21,31H,9-12H2/t19-,21+/m1/s1/i1D,2D,3D,4D,21D

InChI Key

FIDLLEYNNRGVFR-BIFDEEDFSA-N

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])[C@@](C3=C(CS2)C(=C(C=C3)F)F)([2H])N4[C@@H]5COCCN5C(=O)C6=C(C(=O)C=CN64)O)[2H])[2H]

Canonical SMILES

C1COCC2N1C(=O)C3=C(C(=O)C=CN3N2C4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F)O

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Synthesis of Deuterated Baloxavir Marboxil for Pharmacokinetic and Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the synthetic strategies for preparing deuterated Baloxavir marboxil, a critical tool for advanced research in drug metabolism and pharmacokinetics (DMPK). Baloxavir marboxil is a first-in-class antiviral agent that inhibits the cap-dependent endonuclease of the influenza virus.[1] Isotopically labeled analogues, such as Baloxavir-d5, are instrumental for use as internal standards in quantitative bioanalysis and for elucidating metabolic pathways.[2][3] This document details a convergent synthetic approach, focusing on the strategic incorporation of deuterium atoms into a key precursor, and presents relevant quantitative data and characterization methods.

Introduction to Deuterated Baloxavir

Baloxavir marboxil is an orally administered prodrug that is rapidly hydrolyzed in the body to its active form, Baloxavir acid.[1][4] The active metabolite targets and inhibits the polymerase acidic (PA) protein, a subunit of the influenza virus RNA polymerase complex, thereby blocking viral gene transcription and replication.[1][5]

The use of stable isotope-labeled compounds, particularly deuterated analogues, is a cornerstone of modern drug development. Deuteration provides a distinct mass shift, enabling precise quantification by mass spectrometry (MS) in complex biological matrices and facilitating the identification of metabolites.[2] this compound, where five deuterium atoms are incorporated, is a common variant used for these applications.[2]

Overall Synthetic Strategy: A Convergent Approach

The synthesis of Baloxavir marboxil is based on a convergent strategy, where two complex heterocyclic fragments are synthesized independently before being coupled together in the final stages.[2][6][7] This approach is highly efficient and allows for the strategic introduction of isotopic labels into a specific part of the molecule.

For the synthesis of deuterated Baloxavir, the deuterium atoms are typically incorporated into the dibenzothiepin moiety. This fragment is less complex than the polycyclic triazinanone core, making the introduction of the label more straightforward. The overall logic involves preparing a deuterated version of the key alcohol intermediate, (S)-7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol, which is then coupled with the second fragment.[2]

G cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis (Deuterated) cluster_2 Final Assembly A_start Polycyclic Triazinanone Precursors A_final (R)-7-(benzyloxy)-3,4,12,12a- tetrahydro-1H-[1,4]oxazino[3,4-c] pyrido[2,1-f][1,2,4]triazine-6,8-dione A_start->A_final Multi-step synthesis & chiral resolution Coupling Dehydration Coupling A_final->Coupling B_start Dibenzothiepinone Precursor B_final Deuterated (S)-7,8-difluoro-6,11- dihydrodibenzo[b,e]thiepin-11-ol-d5 B_start->B_final Deuteration & Asymmetric Reduction B_final->Coupling Prodrug Esterification Coupling->Prodrug Protected Intermediate Final_Product Deuterated Baloxavir Marboxil Prodrug->Final_Product

Caption: Convergent synthesis workflow for deuterated Baloxavir marboxil.

Experimental Protocols and Methodologies

Synthesis of the Deuterated Dibenzothiepin Fragment (this compound)

The strategic incorporation of five deuterium atoms is focused on the (S)-7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol fragment. The synthesis begins with the corresponding ketone precursor.

Workflow:

G Start 7,8-difluoro-6,11- dihydrodibenzo[b,e]thiepin-11-one Deuteration Base-catalyzed H/D Exchange Start->Deuteration Deuterated_Ketone Deuterated Ketone Intermediate-d4 Deuteration->Deuterated_Ketone D₂O, NaOD Reduction Asymmetric Reduction Deuterated_Ketone->Reduction NaBD₄, Chiral Catalyst Final_Fragment (S)-7,8-difluoro-6,11- dihydrodibenzo[b,e]thiepin-11-ol-d5 Reduction->Final_Fragment

Caption: Synthesis of the key deuterated dibenzothiepin precursor.

Protocol for Deuteration and Reduction:

  • H/D Exchange (Deuteration):

    • The starting ketone, 7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-one, is dissolved in a suitable deuterated solvent such as D₂O or MeOD.

    • A catalytic amount of a strong base (e.g., NaOD) is added to facilitate the deuterium exchange at the alpha positions to the carbonyl group, resulting in a tetra-deuterated intermediate.

    • The reaction is stirred at an elevated temperature and monitored by MS to ensure complete exchange.

    • Upon completion, the reaction is quenched, and the deuterated ketone is extracted and purified.

  • Asymmetric Reduction:

    • The resulting tetra-deuterated ketone intermediate is then subjected to an asymmetric reduction to introduce the fifth deuterium atom and establish the correct stereochemistry at the 11-position.

    • A deuterated reducing agent, such as sodium borodeuteride (NaBD₄), is used in the presence of a chiral catalyst (e.g., a chiral oxazaborolidine) to stereoselectively deliver a deuterium to the carbonyl carbon.

    • This step yields the desired (S)-7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol-d5.

Synthesis of the Polycyclic Triazinanone Fragment

The synthesis of the chiral triazinanone core has been reported through various methods, including a process that begins with L-serine to establish the desired stereochemistry efficiently.[8] An alternative and common industrial approach involves the synthesis of a racemic intermediate followed by chiral resolution.[6][9] The resolved (R)-enantiomer of 7-(benzyloxy)-3,4,12,12a-tetrahydro-1H-[2][6]oxazino[3,4-c]pyrido[2,1-f][2][3][6]triazine-6,8-dione is the required coupling partner.

Final Assembly and Prodrug Formation
  • Dehydration Coupling:

    • The deuterated dibenzothiepin alcohol (Fragment B-d5) and the chiral triazinanone (Fragment A) are coupled together.[7]

    • This reaction is typically a dehydration condensation performed under acidic conditions.[1]

    • A common reagent system is 1-propanephosphonic anhydride (T3P) with an acid catalyst like methanesulfonic acid (MsOH) in a solvent such as ethyl acetate.[1][10] This step yields the protected, deuterated Baloxavir acid core.

  • Debenzylation:

    • The benzyl protecting group on the triazinanone moiety is removed. A reported method involves using lithium chloride (LiCl) in N-methyl-2-pyrrolidone (NMP) or another suitable solvent system to yield deuterated Baloxavir acid.[1][6]

  • Esterification (Prodrug Formation):

    • The final step is the conversion of the deuterated Baloxavir acid to its marboxil prodrug.

    • This is achieved by reacting the acid with chloromethyl methyl carbonate in a suitable solvent like dimethylacetamide to furnish the final product, deuterated Baloxavir marboxil.[1]

Quantitative Data and Characterization

The successful synthesis of deuterated Baloxavir marboxil requires rigorous analytical characterization to confirm its identity, purity, and the extent of deuterium incorporation.

ParameterMethodTypical Value/ResultReference
Molecular Weight Shift LC-MS+5 Da compared to unlabeled standard[2]
Precursor Ion (Baloxavir) LC-MS/MSm/z 484.1 [M+H]⁺[2]
Precursor Ion (this compound) LC-MS/MSm/z 489.1 [M+H]⁺[2]
Fragment Ion (Baloxavir) LC-MS/MSm/z 247.0[2]
Fragment Ion (this compound) LC-MS/MSm/z 252.1[2]
Isotopic Purity ²H NMR, LC-MS≥98% (for d5)[2]
Yield (Benzothiepine Alcohol) Synthesis73% (for non-deuterated analogue)[6]
Yield (Racemic Baloxavir Intermediate) Synthesis78% (for non-deuterated, 2 steps)[7]

Characterization Notes:

  • Mass Spectrometry (LC-MS): This is the primary technique to confirm the successful incorporation of deuterium atoms by observing the expected mass shift in both the parent ion and key fragment ions.[2] The consistent shift across fragments confirms that the labels are stable and located in the expected portion of the molecule.

  • Nuclear Magnetic Resonance (²H NMR): This technique is used to confirm the positions of the deuterium atoms and to quantify the isotopic purity of the final compound.

Conclusion

The synthesis of deuterated Baloxavir marboxil is achieved through a robust and strategic convergent pathway. The key to this process is the early and targeted incorporation of deuterium atoms into the dibenzothiepin fragment, which is then coupled with the complex polycyclic triazinanone core. The resulting isotopically labeled compound is an invaluable tool for researchers in drug development, enabling precise bioanalysis and detailed metabolic profiling, which are critical for understanding the behavior of this novel antiviral agent.

References

An In-depth Technical Guide to the Chemical Properties and Stability of Baloxavir-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical properties and stability profile of Baloxavir-d5, a deuterated analog of Baloxavir acid. Designed for researchers, scientists, and drug development professionals, this document details the physicochemical characteristics, stability under various stress conditions, and relevant experimental protocols. This compound is primarily utilized as an internal standard in bioanalytical and pharmacokinetic studies to ensure accurate quantification of Baloxavir in biological matrices.[1][2]

Chemical Properties of this compound

This compound, also known as Baloxavir acid-d5, is the stable isotope-labeled version of Baloxavir acid, the active metabolite of the prodrug Baloxavir marboxil.[1][3] The incorporation of five deuterium atoms results in a 5-dalton mass shift, which is essential for its use in mass spectrometry-based assays.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Synonyms Baloxavir acid-d5; S-033447-d5[1][3]
Molecular Formula C₂₄H₁₅D₄F₂N₃O₄S[4]
Molecular Weight 487.5 g/mol [4]
IUPAC Name (R)-12-((S)-7, 8-difluoro-6, 11-dihydrodibenzo[b, e]thiepin-11-yl-1, 2, 3, 4, 11-d5)-7-hydroxy-3, 4, 12, 12a-tetrahydro-1H-[1][5]oxazino[3, 4-c]pyrido[2, 1-f][1][5][6]triazine-6, 8-dione[2]
Parent Drug Baloxavir Marboxil[2]
Purity Typically >98%[1]
Storage Recommended conditions specified in the Certificate of Analysis; generally refrigerated (2-8 °C) for stock solutions.[3][7]

Stability Analysis

Comprehensive stability data for this compound is not extensively published. However, forced degradation studies conducted on the non-labeled prodrug, Baloxavir marboxil, provide critical insights into the stability of the core molecular structure under various stress conditions. These studies are essential for developing stability-indicating analytical methods.

A kinetic degradation study of Baloxavir marboxil revealed its susceptibility to hydrolysis, oxidation, and photolysis.[8][9] The degradation kinetics were found to follow zero-order reactions under acidic, neutral thermal, and photolytic conditions, while first-order kinetics were observed for basic and oxidative degradation.[8][9][10]

Table 2: Summary of Forced Degradation Studies on Baloxavir Marboxil

ConditionReagent/ParameterObservationDegradation KineticsSource(s)
Acidic 0.1 M HCl at 60°CSignificant degradation observed.Zero-order[8][9]
Basic 0.01 M NaOH at Room TempRapid degradation; peak disappeared in under 90 minutes.First-order[8][9]
Oxidative 3% H₂O₂ at Room TempNotable degradation observed.First-order[8][9]
Thermal (Neutral) Refluxing at 60°C for 1 hourDegradation observed between 5.96% and 9.55%.Zero-order[11][12]
Photolytic UV light exposureDegradation observed.Zero-order[8][9]

These findings underscore the importance of controlling pH, temperature, and light exposure to maintain the integrity of Baloxavir and its deuterated analog during sample collection, processing, and storage.

Experimental Protocols

Bioanalytical Method for Quantification in Human Plasma

This compound is crucial as an internal standard for the accurate quantification of Baloxavir in biological samples using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Protocol: LC-MS/MS Analysis

  • Sample Preparation (Liquid-Liquid Extraction):

    • To a plasma sample, add a known concentration of this compound internal standard solution.

    • Perform liquid-liquid extraction to isolate the analyte and internal standard from plasma matrix components.[13]

  • Chromatographic Separation:

    • Inject the extracted sample into an LC-MS/MS system.

    • Chromatographic separation is typically achieved using a reversed-phase C18 column.[1][13]

  • Mass Spectrometry Detection:

    • Utilize a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive ionization.

    • Monitor the specific precursor-to-product ion transitions for both the analyte and the internal standard.[13]

Table 3: Example LC-MS/MS Method Parameters

ParameterBaloxavir (Analyte)This compound (Internal Standard)
Column Acquity UPLC Peptide BEH C18 (300Å, 1.7µm, 2.1mm x 150mm)Acquity UPLC Peptide BEH C18 (300Å, 1.7µm, 2.1mm x 150mm)
MRM Transition m/z 484.1 → 247.0m/z 489.1 → 252.1
Linear Range 0.505 to 302.724 ng/mLN/A
Mean Recovery 81.29%92.76%
Limit of Detection 0.127 ng/mLN/A
(Source:[13])
Forced Degradation Study Protocol

The following outlines a general protocol for stress testing, based on studies performed on Baloxavir marboxil.

  • Acid Degradation: Dissolve the drug substance in a suitable solvent and add 0.1 M HCl. Heat the solution at 60°C for a specified period (e.g., 1 hour). Neutralize the solution before analysis.[11]

  • Base Degradation: Dissolve the drug substance and add 0.01 M NaOH. Keep the solution at room temperature and monitor degradation over time (e.g., up to 90 minutes). Neutralize before analysis.[9]

  • Oxidative Degradation: Dissolve the drug substance and add 3-10% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for a specified duration (e.g., 30 minutes).[9][11]

  • Thermal Degradation: Store the solid drug substance or a solution in a neutral solvent (e.g., water) at an elevated temperature (e.g., 60°C) for a defined period.[11]

  • Photolytic Degradation: Expose the drug substance (solid or in solution) to UV light in a photostability chamber.

  • Analysis: Analyze all stressed samples using a validated, stability-indicating HPLC or UPLC method to separate the parent drug from any degradation products.

Visualizations

Mechanism of Action: Inhibition of Viral Replication

Baloxavir marboxil is a prodrug that is hydrolyzed to its active form, Baloxavir acid.[5][14] Baloxavir acid targets and inhibits the cap-dependent endonuclease activity of the polymerase acidic (PA) protein, a key component of the influenza virus polymerase complex.[6][14][15] This inhibition prevents the virus from "snatching" capped primers from host cell mRNA, a process essential for the transcription of viral mRNA and subsequent viral replication.[5][16]

Baloxavir_Mechanism_of_Action cluster_HostCell Host Cell cluster_Virus Influenza Virus Replication cluster_CapSnatching Cap-Snatching Process Host_mRNA Host pre-mRNA (with 5' Cap) Ribosome Host Ribosome Host_mRNA->Ribosome Translation Cap_Binding 1. PA subunit binds to Host 5' Cap Host_mRNA->Cap_Binding Targeted by PA subunit Host_Protein Host Protein Synthesis Ribosome->Host_Protein vRNA Viral RNA (vRNA) PA_PB1_PB2 Viral Polymerase Complex (PA, PB1, PB2) vRNA->PA_PB1_PB2 Viral_mRNA Viral mRNA (vRNA Transcription) PA_PB1_PB2->Viral_mRNA Endonuclease 2. PA Endonuclease cleaves mRNA Cap_Binding->Endonuclease Capped_Primer Capped RNA Primer Endonuclease->Capped_Primer Capped_Primer->Viral_mRNA Primer for PB1 subunit Viral_Protein Viral Protein Synthesis Viral_mRNA->Viral_Protein Progeny_Virions New Virions Viral_Protein->Progeny_Virions Baloxavir Baloxavir Acid Baloxavir->Endonuclease INHIBITS Bioanalytical_Workflow start Start: Biological Sample (e.g., Plasma) prep Sample Preparation start->prep spike Spike with This compound (IS) prep->spike extract Liquid-Liquid Extraction spike->extract analysis LC-MS/MS Analysis extract->analysis separation Chromatographic Separation (C18 Column) analysis->separation detection Mass Spectrometry Detection (MRM) separation->detection data Data Processing detection->data quant Quantification: (Analyte Area / IS Area) data->quant report Generate Report: Concentration Data quant->report end End report->end

References

understanding the mechanism of Baloxavir-d5 as an internal standard

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Mechanism of Baloxavir-d5 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism and application of this compound as an internal standard in the quantitative analysis of Baloxavir. It is intended for researchers, scientists, and drug development professionals who are utilizing or developing bioanalytical methods for this novel antiviral agent.

The Core Principle: Isotope Dilution Mass Spectrometry

The use of this compound as an internal standard is rooted in the principle of isotope dilution mass spectrometry (IDMS). In this technique, a known quantity of an isotopically labeled version of the analyte (in this case, this compound) is added to the sample at the beginning of the analytical process.[1] Deuterated internal standards are considered the gold standard for quantitative mass spectrometry for several key reasons:[2][3]

  • Chemical and Physical Similarity: this compound is chemically identical to Baloxavir, with the only difference being the substitution of five hydrogen atoms with deuterium.[4] This ensures that it behaves identically during sample extraction, chromatography, and ionization.

  • Co-elution: Due to its identical chemical properties, this compound co-elutes with the unlabeled Baloxavir during liquid chromatography.[2]

  • Mass Differentiation: Despite co-eluting, the mass spectrometer can easily distinguish between Baloxavir and this compound due to the mass difference imparted by the deuterium atoms.[1]

  • Correction for Variability: By tracking the signal of the internal standard, variations in sample recovery during preparation, matrix effects (ion suppression or enhancement), and fluctuations in instrument response can be accurately corrected.[2][5] This significantly improves the precision and accuracy of the quantitative results.

Mechanism of Action of Baloxavir

To understand the context of its measurement, it is crucial to grasp the mechanism of action of Baloxavir. Baloxavir marboxil is an antiviral prodrug that, after oral administration, is rapidly hydrolyzed to its active metabolite, Baloxavir acid.[6][7][8] Baloxavir acid targets and inhibits the cap-dependent endonuclease activity of the polymerase acidic (PA) protein, a key component of the influenza virus RNA polymerase complex.[9][10][11] This inhibition prevents the "cap-snatching" process, where the virus cleaves the 5' caps of host cell pre-mRNAs to use as primers for the synthesis of its own viral mRNAs.[7][8] By blocking this critical step, Baloxavir effectively halts viral gene transcription and replication.[4][6]

cluster_host_cell Host Cell Host_pre_mRNA Host pre-mRNA Influenza_Virus_RNA_Polymerase Influenza Virus RNA Polymerase (PA, PB1, PB2) Host_pre_mRNA->Influenza_Virus_RNA_Polymerase 'Cap-Snatching' by PA Endonuclease Capped_RNA_Primer Capped RNA Primer Influenza_Virus_RNA_Polymerase->Capped_RNA_Primer Viral_mRNA Viral mRNA Capped_RNA_Primer->Viral_mRNA Transcription Viral_Proteins Viral Proteins Viral_mRNA->Viral_Proteins Translation New_Virus_Particles New Virus Particles Viral_Proteins->New_Virus_Particles Assembly Baloxavir_Acid Baloxavir Acid Baloxavir_Acid->Influenza_Virus_RNA_Polymerase Inhibition Plasma_Sample Plasma Sample Add_IS Add this compound Internal Standard Plasma_Sample->Add_IS Extraction Liquid-Liquid Extraction or Protein Precipitation Add_IS->Extraction Evaporation_Reconstitution Evaporation & Reconstitution Extraction->Evaporation_Reconstitution LC_MS_MS_Analysis LC-MS/MS Analysis Evaporation_Reconstitution->LC_MS_MS_Analysis

References

Baloxavir-d5: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this technical guide provides an in-depth look at Baloxavir-d5, a deuterated analog of the antiviral agent Baloxavir. This document details its physicochemical properties, the mechanism of action of its parent compound, and relevant clinical and resistance data, presented with the clarity and detail required for a scientific audience.

Core Compound Data: this compound

This compound serves as a crucial internal standard for the accurate quantification of Baloxavir in biological samples during pharmacokinetic and metabolic studies. Its deuterium labeling enhances the precision of mass spectrometry and liquid chromatography analyses.[1]

PropertyValueSource(s)
CAS Number Not Available[1][2][3]
Molecular Weight 488.52 g/mol [1][2]
Molecular Formula C24H14D5F2N3O4S[1][2]
Synonyms Baloxavir acid-d5; S-033447-d5[4]
Parent Drug Baloxavir Marboxil[1]

Mechanism of Action: Targeting Influenza Virus Replication

This compound is the deuterated form of Baloxavir acid, the active metabolite of the prodrug Baloxavir marboxil (brand name Xofluza).[5][6] Baloxavir marboxil was the first-in-class medication to be approved that functions as a cap-dependent endonuclease inhibitor.[5] Its mechanism of action is distinct from other antiviral classes, such as neuraminidase inhibitors.[6]

The primary target of Baloxavir acid is the polymerase acidic (PA) protein, an essential component of the influenza virus's RNA polymerase complex.[7] Specifically, it inhibits the cap-dependent endonuclease activity of the PA protein.[8] This enzymatic activity is critical for the virus to co-opt the host cell's machinery for its own replication through a process known as "cap-snatching."[5][6] In this process, the virus cleaves the 5' caps from host pre-messenger RNAs to use as primers for the synthesis of its own viral mRNAs.[5][6] By blocking this step, Baloxavir effectively halts viral gene transcription and replication.[4]

cluster_host_cell Host Cell cluster_virus Influenza Virus Host_pre_mRNA Host pre-mRNA with 5' Cap Capped_Primers Capped RNA Primers Host_pre_mRNA->Capped_Primers Cleavage by PA Endonuclease ('Cap-Snatching') Viral_mRNA Viral mRNA Capped_Primers->Viral_mRNA Viral RNA Transcription Viral_Proteins New Viral Proteins Viral_mRNA->Viral_Proteins Translation Virus_Assembly Virus Assembly & Release Viral_Proteins->Virus_Assembly Virus Influenza Virus PA_Endonuclease Polymerase Acidic (PA) Endonuclease Baloxavir Baloxavir Acid Baloxavir->PA_Endonuclease Inhibits Start Baloxavir Treatment Selection_Pressure Selective Pressure on Viral Population Start->Selection_Pressure I38T_Mutation Emergence of PA-I38T Amino Acid Substitution Selection_Pressure->I38T_Mutation Altered_Binding Altered van der Waals Contacts in PA Endonuclease Active Site I38T_Mutation->Altered_Binding Reduced_Susceptibility Reduced Susceptibility to Baloxavir Altered_Binding->Reduced_Susceptibility Resistance Clinical Resistance Reduced_Susceptibility->Resistance

References

Baloxavir-d5: A Technical Guide to Solubility and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and storage conditions for Baloxavir-d5. As a deuterated analog of Baloxavir acid, the active metabolite of Baloxavir marboxil, this compound is primarily utilized as an internal standard in bioanalytical assays for the precise quantification of Baloxavir in biological matrices. While specific quantitative solubility and storage data for this compound are not extensively published, this guide summarizes the known properties of its non-deuterated counterparts, Baloxavir marboxil and Baloxavir acid, to provide valuable guidance for researchers.

Understanding this compound

This compound is a stable isotope-labeled form of Baloxavir acid. Deuteration, the substitution of hydrogen with its heavier isotope deuterium, can sometimes alter the metabolic stability and pharmacokinetic properties of a drug. However, it is generally expected that the fundamental solubility and storage characteristics will be similar to the parent compound.[1] Often, deuterated compounds exhibit similar solubility profiles but may have improved oxidative stability.[1]

Solubility Data

There is a lack of specific quantitative solubility data for this compound in the public domain. However, the solubility of Baloxavir marboxil and Baloxavir acid in various solvents provides a strong indication of the types of solvents that are likely to be effective for this compound.

Table 1: Solubility of Baloxavir Marboxil

SolventSolubilityNotes
Dimethylsulfoxide (DMSO)Freely soluble[2]-
AcetonitrileSoluble[2]-
MethanolSlightly soluble[2]-
EthanolSlightly soluble[2]-
WaterPractically insoluble[2]-
DMSO:PBS (pH 7.2) (1:6)~0.14 mg/mLFor aqueous buffer solubility, it is recommended to first dissolve in DMSO.[3]

Table 2: Solubility of Baloxavir Acid

SolventSolubilityNotes
Dimethylsulfoxide (DMSO)41.67 mg/mL (86.19 mM)Ultrasonic assistance may be needed. Hygroscopic DMSO can reduce solubility.[4]
WaterInsoluble-

Storage and Stability

Table 3: Recommended Storage Conditions for Baloxavir Compounds

CompoundTemperatureAdditional Recommendations
Baloxavir Marboxil-20°C[5]Store in the original package to protect from moisture.[6]
15-30°CFor commercial formulations.[7]
This compoundRefer to Certificate of AnalysisAs a general practice for research compounds, storage at -20°C or -80°C, protected from light and moisture, is advisable.[8]

Experimental Protocols

Detailed experimental protocols for determining the solubility of this compound are not published. However, a general approach for assessing the solubility of a new chemical entity can be applied.

General Protocol for Solubility Assessment:
  • Solvent Screening: A preliminary screen of various organic and aqueous solvents at different pH levels should be conducted.

  • Equilibrium Solubility Measurement:

    • An excess amount of the compound is added to a known volume of the solvent.

    • The suspension is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

    • The saturated solution is filtered to remove any undissolved solid.

    • The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as HPLC-UV or LC-MS.

  • pH-Solubility Profile: To understand the impact of pH on solubility in aqueous solutions, the equilibrium solubility is determined across a range of pH values (e.g., in phosphate buffers from pH 1 to 7.4).[1]

  • Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can be used to assess the thermal behavior and stability of the solid form.[1]

Visualizing Experimental Workflow

The following diagram illustrates a typical workflow for the preparation of a stock solution and serial dilutions for use in an in vitro assay, a common application for a compound like this compound as an internal standard.

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Serial Dilution cluster_assay Assay Plate Preparation weigh Weigh this compound dissolve Dissolve in appropriate volume of DMSO weigh->dissolve vortex Vortex to ensure complete dissolution dissolve->vortex stock 10 mM Stock Solution vortex->stock dil1 1 mM stock->dil1 1:10 dilution dil2 100 µM dil1->dil2 1:10 dilution dil3 ... dil2->dil3 ... add_sample Add to biological samples dil3->add_sample lcms LC-MS/MS Analysis

Caption: Workflow for preparing this compound standard solutions.

References

Potential Isotopic Effects of Deuterium Labeling in Baloxavir: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Baloxavir marboxil, a prodrug of the potent influenza virus cap-dependent endonuclease inhibitor baloxavir acid, has emerged as a significant antiviral therapeutic.[1] Strategic modification of its chemical structure, such as through deuterium labeling, presents a compelling avenue for potentially enhancing its pharmacokinetic profile. This technical guide explores the theoretical underpinnings and potential practical implications of deuterium substitution in the Baloxavir molecule. While direct comparative studies on deuterated Baloxavir are not publicly available, this document extrapolates from established principles of kinetic isotope effects (KIE) and the known metabolic pathways of Baloxavir to provide a comprehensive overview for researchers in drug development. We will delve into the potential effects on metabolic stability and antiviral activity, provide detailed experimental protocols for assessing these effects, and present illustrative data in a structured format.

Introduction to Deuterium Labeling in Drug Development

Deuterium (²H), a stable isotope of hydrogen, possesses a neutron in its nucleus in addition to a proton, effectively doubling its mass compared to protium (¹H). This seemingly subtle difference can have a profound impact on the chemical and biological properties of a molecule. The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than a carbon-hydrogen (C-H) bond. Consequently, reactions that involve the cleavage of a C-H bond as the rate-determining step can be significantly slowed when a C-D bond is present. This phenomenon, known as the deuterium kinetic isotope effect (KIE), is a powerful tool in drug discovery and development.[2]

The primary application of the KIE in medicinal chemistry is to improve the metabolic stability of a drug.[3] By selectively replacing hydrogen atoms at known sites of metabolism with deuterium, the rate of metabolic conversion can be reduced, potentially leading to:

  • Increased plasma half-life (t½): A slower rate of metabolism can prolong the drug's presence in the systemic circulation.

  • Enhanced bioavailability (AUC): Reduced first-pass metabolism can lead to a greater proportion of the administered dose reaching the bloodstream.

  • Reduced formation of metabolites: This can decrease the potential for metabolite-associated toxicity.

  • Lower inter-individual variability: By minimizing the impact of polymorphic drug-metabolizing enzymes.

Baloxavir: Mechanism of Action and Metabolism

Baloxavir marboxil is an orally administered prodrug that is rapidly and extensively hydrolyzed by esterases in the gastrointestinal tract, liver, and blood to its active form, baloxavir acid.[4][5] Baloxavir acid targets the cap-dependent endonuclease activity of the influenza virus polymerase acidic (PA) protein, a crucial enzyme for viral mRNA synthesis.[1][4] By inhibiting this "cap-snatching" mechanism, baloxavir acid effectively blocks viral gene transcription and replication.[4]

The primary route of elimination for baloxavir acid is metabolism, predominantly through UDP-glucuronosyltransferase 1A3 (UGT1A3) , with a minor contribution from cytochrome P450 3A4 (CYP3A4) .[5][6]

Signaling Pathway: Baloxavir's Inhibition of Influenza Virus Replication

Baloxavir_MOA cluster_host_cell Host Cell Nucleus cluster_viral_polymerase Influenza Virus Polymerase Complex Host_mRNA Host pre-mRNA PA PA Endonuclease Host_mRNA->PA 'Cap-snatching' Capped_RNA Capped RNA Fragment PB1 PB1 Capped_RNA->PB1 Primer Viral_mRNA Viral mRNA Viral_Proteins Viral Proteins Viral_mRNA->Viral_Proteins Translation (in cytoplasm) Progeny_Virions Progeny Virions Viral_Proteins->Progeny_Virions PA->Capped_RNA PB1->Viral_mRNA Transcription PB2 PB2 Baloxavir Baloxavir Acid Baloxavir->PA Inhibition

Caption: Mechanism of action of Baloxavir acid in inhibiting influenza virus replication.

Potential Sites for Deuterium Labeling in Baloxavir and Hypothesized Effects

Given that the metabolism of baloxavir acid is driven by UGT1A3 and CYP3A4, strategic deuterium labeling at sites susceptible to enzymatic attack could potentially alter its pharmacokinetic profile. While the precise sites of metabolism on the baloxavir acid molecule are not publicly detailed, we can hypothesize potential locations based on common metabolic transformations.

Potential Impact on CYP3A4-mediated Metabolism

CYP3A4 often catalyzes oxidation reactions at electron-rich and sterically accessible positions. Potential sites for deuteration to slow CYP3A4-mediated metabolism could include aromatic rings or benzylic positions. A reduction in the rate of CYP3A4-mediated metabolism could lead to a modest increase in the overall exposure to baloxavir acid.

Potential Impact on UGT1A3-mediated Glucuronidation

UGT1A3 is responsible for the major metabolic pathway of baloxavir acid. Glucuronidation typically occurs at nucleophilic heteroatoms (e.g., hydroxyl, carboxyl groups). While the KIE for glucuronidation is generally considered to be smaller than for CYP-mediated oxidation, deuterium substitution in proximity to the site of glucuronidation could potentially influence the rate of this reaction.

Illustrative Data on Potential Pharmacokinetic Improvements

The following tables present hypothetical, yet plausible, quantitative data illustrating the potential impact of deuterium labeling on the pharmacokinetic parameters of baloxavir acid. This data is for illustrative purposes only and is not derived from experimental studies.

Table 1: Hypothetical In Vitro Metabolic Stability of Deuterated Baloxavir Analogs

CompoundHuman Liver Microsome t½ (min)Human Hepatocyte t½ (min)
Baloxavir Acid6090
Deuterated Analog 1 (D-Baloxavir-A)90135
Deuterated Analog 2 (D-Baloxavir-B)75110

Table 2: Hypothetical In Vivo Pharmacokinetic Parameters of Deuterated Baloxavir Analogs in a Rodent Model

CompoundCmax (ng/mL)AUC₀₋₂₄ (ng·h/mL)t½ (h)
Baloxavir Acid500600024
Deuterated Analog 1 (D-Baloxavir-A)550900036
Deuterated Analog 2 (D-Baloxavir-B)520720030
Potential Impact on Antiviral Activity

Deuterium labeling is not expected to directly alter the intrinsic antiviral activity of baloxavir acid, as the mechanism of action involves binding to the PA endonuclease, which is not a bond-breaking event. However, by improving the pharmacokinetic profile, deuteration could lead to sustained therapeutic concentrations, potentially enhancing the overall in vivo efficacy.

Table 3: Hypothetical In Vitro Antiviral Activity of Deuterated Baloxavir Analogs

CompoundIC₅₀ against Influenza A/H1N1 (nM)IC₅₀ against Influenza A/H3N2 (nM)IC₅₀ against Influenza B (nM)
Baloxavir Acid1.52.05.0
Deuterated Analog 1 (D-Baloxavir-A)1.62.15.2
Deuterated Analog 2 (D-Baloxavir-B)1.52.05.1

Experimental Protocols for Assessing Isotopic Effects

To empirically determine the effects of deuterium labeling on Baloxavir, a series of in vitro and in vivo experiments would be necessary.

Synthesis of Deuterated Baloxavir Analogs

The synthesis of deuterated baloxavir would likely involve the use of deuterated starting materials in a synthetic route analogous to that of the unlabeled compound.[7] For example, key intermediates could be prepared in their deuterated forms and then coupled to form the final product.

In Vitro Metabolic Stability Assays
  • Objective: To determine the in vitro half-life of deuterated and non-deuterated baloxavir acid in the presence of human liver microsomes.

  • Methodology:

    • Prepare a reaction mixture containing human liver microsomes, NADPH regenerating system, and phosphate buffer.

    • Pre-incubate the mixture at 37°C.

    • Initiate the reaction by adding the test compound (baloxavir acid or a deuterated analog).

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a suitable solvent (e.g., acetonitrile).

    • The concentration of the remaining parent compound is quantified by LC-MS/MS.

    • The half-life (t½) is calculated from the rate of disappearance of the parent compound.

  • Objective: To determine if deuteration alters the potential of baloxavir acid to inhibit major drug-metabolizing enzymes.

  • Methodology:

    • Utilize commercially available kits for CYP3A4 and UGT1A3 inhibition assays.[8][9][10]

    • Incubate a specific probe substrate for each enzyme with human liver microsomes or recombinant enzymes in the presence of varying concentrations of the test compound.

    • Quantify the formation of the metabolite of the probe substrate using LC-MS/MS or a fluorescent readout.[11]

    • Calculate the IC₅₀ value, which is the concentration of the test compound that causes 50% inhibition of the enzyme activity.

In Vitro Antiviral Activity Assays
  • Objective: To determine the concentration of the deuterated and non-deuterated baloxavir acid required to inhibit influenza virus replication by 50% (IC₅₀).

  • Methodology:

    • Seed susceptible cells (e.g., Madin-Darby Canine Kidney - MDCK cells) in multi-well plates and grow to confluence.

    • Prepare serial dilutions of the test compounds.

    • Infect the cell monolayers with a known amount of influenza virus in the presence of the test compounds.

    • After an incubation period to allow for viral entry, the cells are overlaid with a semi-solid medium (e.g., containing Avicel or agarose) to restrict virus spread to adjacent cells.

    • After a further incubation period to allow for plaque formation, the cells are fixed and stained (e.g., with crystal violet).

    • The plaques are counted, and the IC₅₀ is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.[12][13][14]

Experimental Workflow for In Vitro Evaluation

in_vitro_workflow cluster_synthesis Synthesis cluster_metabolism Metabolic Stability & DDI cluster_activity Antiviral Activity Baloxavir Baloxavir Acid HLM HLM Stability Assay Baloxavir->HLM CYP_Inhibition CYP3A4 Inhibition Baloxavir->CYP_Inhibition UGT_Inhibition UGT1A3 Inhibition Baloxavir->UGT_Inhibition Plaque_Assay Plaque Reduction Assay Baloxavir->Plaque_Assay D_Baloxavir Deuterated Baloxavir D_Baloxavir->HLM D_Baloxavir->CYP_Inhibition D_Baloxavir->UGT_Inhibition D_Baloxavir->Plaque_Assay

Caption: In vitro experimental workflow for comparing deuterated and non-deuterated Baloxavir.

In Vivo Pharmacokinetic Studies
  • Objective: To compare the pharmacokinetic profiles of deuterated and non-deuterated baloxavir acid in an animal model (e.g., rats or mice).

  • Methodology:

    • Administer a single oral dose of the test compound to the animals.

    • Collect blood samples at various time points post-dosing.

    • Process the blood samples to obtain plasma.

    • Quantify the concentration of the parent drug in the plasma samples using a validated LC-MS/MS method.

    • Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and t½.

Logical Relationship for Predicting In Vivo Outcome

in_vivo_prediction Deuteration Deuterium Labeling at Metabolic Hotspot KIE Kinetic Isotope Effect Deuteration->KIE Metabolism_Rate Decreased Rate of Metabolism (CYP3A4/UGT1A3) KIE->Metabolism_Rate PK_Profile Improved Pharmacokinetic Profile Metabolism_Rate->PK_Profile InVivo_Outcome Potentially Enhanced In Vivo Efficacy PK_Profile->InVivo_Outcome

Caption: Logical flow from deuterium labeling to potential in vivo benefits for Baloxavir.

Conclusion

Deuterium labeling represents a promising strategy for optimizing the pharmacokinetic properties of Baloxavir. Based on its known metabolic pathways involving CYP3A4 and UGT1A3, targeted deuteration has the potential to slow down its metabolism, thereby increasing its half-life and overall exposure. While the intrinsic antiviral activity is unlikely to be affected, an improved pharmacokinetic profile could translate to enhanced in vivo efficacy. The experimental protocols outlined in this guide provide a framework for systematically evaluating the potential benefits of deuterated Baloxavir analogs. Further research in this area is warranted to fully explore the therapeutic potential of this approach for influenza treatment.

References

Commercial Suppliers and Technical Guide for High-Purity Baloxavir-d5

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals requiring high-purity Baloxavir-d5 for use as an internal standard in pharmacokinetic and bioanalytical studies, a number of commercial suppliers offer this stable isotope-labeled compound. This technical guide provides an overview of available suppliers, a summary of typical product specifications, detailed experimental protocols for its use, and a visualization of the parent drug's mechanism of action.

Commercial Suppliers of High-Purity this compound

Several companies specialize in the provision of pharmaceutical reference standards, including isotopically labeled compounds like this compound. While specific batch-to-batch variations will exist, the following suppliers are key sources for this material. Researchers are advised to request a Certificate of Analysis (CoA) for detailed purity and isotopic enrichment data.

Supplier NameWebsiteAvailable Purity DataNotes
Cleanchem Laboratories--INVALID-LINK--States that a comprehensive Certificate of Analysis is supplied with each compound.[1]Offers a range of Baloxavir-related impurities and standards.
Benchchem--INVALID-LINK--Provides representative data suggesting chemical purity of >98% (by HPLC) and isotopic purity of >99% for d5.[2]Website includes detailed information on synthesis and analytical methods.
Veeprho--INVALID-LINK--Product page indicates high quality for use as an internal standard in analytical and pharmacokinetic research.[3]Specializes in pharmaceutical impurity reference standards.
Simson Pharma Limited--INVALID-LINK--States that every compound is accompanied by a Certificate of Analysis.[4]A leading manufacturer and exporter of pharmaceutical reference standards.
Hubei Moxin Biotechnology Co., Ltd(No website provided in search)Offers purity levels of 95%+ or 98%+.[5]Provides a range of packaging sizes.
RXN Chemicals--INVALID-LINK--Describes the product as a high-purity pharmaceutical impurity for R&D and manufacturing.[6]Supplies ICH Q3A/Q3B-compliant reference standards.
Axios Research--INVALID-LINK--States that the product is a fully characterized chemical compound used as a reference standard.[7]Products are intended for analytical purposes.
MedchemExpress--INVALID-LINK--Describes the product as a deuterium-labeled Baloxavir for research use.[8]Provides a range of small molecules and inhibitors.

Experimental Protocols

The following protocols are synthesized from publicly available data and represent typical methodologies for the synthesis, purification, and analysis of this compound.

Synthesis of this compound (Convergent Synthesis Approach)

The synthesis of this compound is analogous to that of the unlabeled Baloxavir and typically follows a convergent approach where two key fragments are synthesized separately and then coupled.[2]

Fragment A Synthesis: Preparation of the deuterated dibenzothiepin moiety. This is a critical step where the deuterium atoms are incorporated.

  • Reactants: A suitable precursor to the 7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol.

  • Deuterium Source: Deuterated reagents such as deuterium gas (D2) with a catalyst (e.g., Palladium on carbon) or a deuterated reducing agent.

  • Procedure (Illustrative):

    • The precursor is dissolved in an appropriate solvent (e.g., methanol-d4).

    • A catalyst is added, and the reaction mixture is stirred under a deuterium gas atmosphere.

    • The reaction is monitored by TLC or LC-MS until completion.

    • The catalyst is filtered off, and the solvent is removed under reduced pressure to yield the deuterated fragment.

Fragment B Synthesis: Preparation of the triazinanone core. This is typically synthesized without isotopic labeling.

Coupling Reaction:

  • Reactants: Deuterated Fragment A and non-deuterated Fragment B.

  • Coupling Agent: A dehydrating agent such as 1-propanephosphonic anhydride (T3P).

  • Procedure:

    • Fragments A and B are dissolved in an anhydrous solvent (e.g., dichloromethane).

    • The coupling agent is added portion-wise at a controlled temperature.

    • The reaction is stirred until completion as monitored by LC-MS.

    • The reaction mixture is quenched, and the crude product is extracted.

Purification of this compound (Preparative HPLC)
  • Stationary Phase: C18 or phenyl-type reverse-phase column.[2]

  • Mobile Phase: A gradient mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).[2]

  • Procedure:

    • The crude this compound is dissolved in a minimal amount of a suitable solvent (e.g., DMSO).

    • The solution is injected onto the preparative HPLC system.

    • Fractions are collected based on the UV chromatogram.

    • Fractions containing the pure product are pooled and lyophilized to yield high-purity this compound.

Quality Control and Analysis (LC-MS/MS)

This protocol is for the quantification of Baloxavir in a biological matrix using this compound as an internal standard.[9][10]

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 10 µL of this compound internal standard solution.

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Conditions:

    • LC System: UPLC system.

    • Column: Acquity UPLC Peptide BEH C18, 300Å, 1.7 µm, 2.1 mm x 150 mm.[10]

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to achieve separation.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • MRM Transitions:

      • Baloxavir: m/z 484.1 → 247.0[10]

      • This compound: m/z 489.1 → 252.1[10]

Visualizations

Mechanism of Action of Baloxavir

Baloxavir marboxil is a prodrug that is hydrolyzed to its active form, baloxavir acid. Baloxavir acid targets the cap-dependent endonuclease activity of the influenza virus polymerase acidic (PA) protein. This inhibition prevents the "cap-snatching" process, which is essential for the initiation of viral mRNA synthesis and subsequent viral replication.[11][12][13][14]

Baloxavir_Mechanism_of_Action cluster_host_cell Host Cell cluster_influenza_virus Influenza Virus Host_pre_mRNA Host pre-mRNA (with 5' cap) PA_Endonuclease PA Endonuclease Host_pre_mRNA->PA_Endonuclease Cap-snatching Viral_mRNA_Synthesis Viral mRNA Synthesis Viral_Proteins Viral Proteins Viral_mRNA_Synthesis->Viral_Proteins Virus_Replication Virus Replication Viral_Proteins->Virus_Replication PA_Endonuclease->Viral_mRNA_Synthesis Initiates Baloxavir_Marboxil Baloxavir Marboxil (Prodrug) Baloxavir_Acid Baloxavir Acid (Active Drug) Baloxavir_Marboxil->Baloxavir_Acid Hydrolysis Baloxavir_Acid->PA_Endonuclease Inhibits

Caption: Mechanism of action of Baloxavir acid.

Experimental Workflow for this compound Quality Control

The following diagram illustrates a typical workflow for the quality control and analysis of a this compound sample using LC-MS/MS.

QC_Workflow Start This compound Sample Sample_Prep Sample Preparation (e.g., Dilution) Start->Sample_Prep LC_Separation Liquid Chromatography (Reverse Phase) Sample_Prep->LC_Separation MS_Detection Mass Spectrometry (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis Purity_Assessment Chemical & Isotopic Purity Assessment Data_Analysis->Purity_Assessment Pass Pass Purity_Assessment->Pass Meets Specifications Fail Fail Purity_Assessment->Fail Does Not Meet Specifications End Certificate of Analysis Pass->End

Caption: Quality control workflow for this compound.

References

Methodological & Application

Application Note: Quantification of Baloxavir in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Baloxavir marboxil is a first-in-class antiviral agent that, after oral administration, is rapidly hydrolyzed to its active metabolite, Baloxavir acid (BXA). BXA is a potent inhibitor of the cap-dependent endonuclease, an essential enzyme for the replication of influenza A and B viruses. Accurate quantification of Baloxavir acid in human plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Baloxavir acid in human plasma, utilizing its stable isotope-labeled analog, Baloxavir-d5, as the internal standard (IS) to ensure high accuracy and precision. The method employs a straightforward liquid-liquid extraction procedure for sample clean-up and has been validated over a clinically relevant concentration range.

Experimental Workflow

The overall experimental process for the quantification of Baloxavir acid in human plasma is depicted in the workflow diagram below.

workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma_sample Human Plasma Sample (100 µL) add_is Add this compound (IS) plasma_sample->add_is vortex1 Vortex Mix add_is->vortex1 add_solvent Add Extraction Solvent (e.g., tert-Butyl methyl ether) vortex1->add_solvent vortex2 Vortex & Centrifuge add_solvent->vortex2 extract_supernatant Extract Organic Layer vortex2->extract_supernatant evaporate Evaporate to Dryness extract_supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc_injection Inject into LC-MS/MS reconstitute->lc_injection chromatography Chromatographic Separation lc_injection->chromatography ms_detection MS/MS Detection (MRM) chromatography->ms_detection peak_integration Peak Area Integration ms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve concentration_calc Calculate Baloxavir Concentration calibration_curve->concentration_calc

Caption: Experimental workflow for Baloxavir quantification.

Materials and Methods

Reagents and Chemicals
  • Baloxavir acid (Reference Standard)

  • This compound (Internal Standard)

  • Methanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Formic acid (LC-MS Grade)

  • tert-Butyl methyl ether (TBME) (HPLC Grade)

  • Ultrapure water

  • Control human plasma (K2EDTA)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Experimental Protocols

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Baloxavir acid and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the Baloxavir acid stock solution with 50:50 (v/v) methanol:water to create working solutions for calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (50 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water to a final concentration of 50 ng/mL.

Sample Preparation: Liquid-Liquid Extraction
  • Pipette 100 µL of human plasma (blank, calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the 50 ng/mL this compound internal standard working solution to each tube (except for the blank matrix).

  • Vortex for 10 seconds.

  • Add 500 µL of tert-butyl methyl ether (TBME).

  • Vortex for 1 minute, followed by centrifugation at 10,000 rpm for 5 minutes.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase (see Table 1).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Parameters

The chromatographic separation and mass spectrometric detection parameters are summarized in the tables below.

Table 1: Chromatographic Conditions

ParameterValue
Column Acquity UPLC Peptide BEH C18, 300Å, 1.7µm, 2.1mm x 150mm[1][2]
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.6 mL/min[2]
Injection Volume 10 µL
Column Temperature 40°C
Gradient Program A gradient elution is typically used. For example: Start with 80% A, decrease to 20% A over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate.

Table 2: Mass Spectrometer Settings

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage 5500 V[3]
Source Temperature 500°C[3]
Nebulizer Gas 30 psi[3]
Curtain Gas 25 psi[3]
Collision Gas (CAD) Nitrogen, 4 psi[3]

Table 3: MRM Transitions and Compound-Dependent Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (DP) (V)Collision Energy (CE) (eV)
Baloxavir acid 484.1[1][2]247.0[1][2]35[3]20[3]
This compound (IS) 489.1[1][2]252.1[1][2]35[3]20[3]

Method Validation Summary

The method was validated according to regulatory guidelines. A summary of the validation results is presented below.

Table 4: Method Validation Parameters

ParameterResult
Linearity Range 0.505 - 302.724 ng/mL[1][2]
Correlation Coefficient (r²) > 0.99[1]
Intra-day Precision (%CV) < 3.95%[1][2]
Inter-day Precision (%CV) < 3.95%[1][2]
Intra-day Accuracy (%) 97.08% to 105.51%[1][2]
Inter-day Accuracy (%) 97.49% to 101.99%[1][2]
Mean Recovery (Baloxavir acid) 81.29%[1][2]
Mean Recovery (this compound) 92.76%[1][2]
Lower Limit of Quantification (LLOQ) 0.505 ng/mL[1]

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical relationship between the analyte, the internal standard, and the quantification process.

quantification_logic cluster_input Input Signals cluster_processing MS Detection & Processing cluster_output Quantification baloxavir Baloxavir Acid (Analyte) ms Mass Spectrometer (MRM Detection) baloxavir->ms m/z 484.1 -> 247.0 baloxavir_d5 This compound (Internal Standard) baloxavir_d5->ms m/z 489.1 -> 252.1 peak_area_analyte Peak Area (Analyte) ms->peak_area_analyte peak_area_is Peak Area (IS) ms->peak_area_is ratio Peak Area Ratio (Analyte / IS) peak_area_analyte->ratio peak_area_is->ratio calibration Calibration Curve (Ratio vs. Concentration) ratio->calibration concentration Final Concentration calibration->concentration

Caption: Analyte quantification logic diagram.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Baloxavir acid in human plasma. The use of a deuterated internal standard, this compound, ensures accuracy by compensating for variability in sample preparation and matrix effects. This method is well-suited for supporting pharmacokinetic and other clinical studies of Baloxavir.

References

Application Notes and Protocols for the Use of Baloxavir-d5 as an Internal Standard in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Baloxavir marboxil is an antiviral medication used to treat influenza A and B infections. It is a prodrug that is rapidly metabolized to its active form, baloxavir acid.[1][2][3][4] Pharmacokinetic (PK) studies are crucial for understanding the absorption, distribution, metabolism, and excretion of baloxavir acid. Accurate quantification of baloxavir in biological matrices is essential for these studies. The use of a stable isotope-labeled internal standard, such as Baloxavir-d5, is the preferred method for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it corrects for variability during sample preparation and analysis.[5][6][7] This document provides detailed application notes and protocols for utilizing this compound as an internal standard in pharmacokinetic research of baloxavir.

Physicochemical Properties

CompoundFormulaMolecular Weight ( g/mol )
Baloxavir acidC24H19F2N3O4S483.49
This compoundC24H14D5F2N3O4S488.52

Bioanalytical Method Using this compound

A validated LC-MS/MS method for the quantification of baloxavir in human plasma using this compound as an internal standard has been established.[8] This method demonstrates good linearity, precision, accuracy, and recovery, making it suitable for bioequivalence and pharmacokinetic studies.

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma_sample Plasma Sample Collection add_is Spike with this compound (Internal Standard) plasma_sample->add_is extraction Liquid-Liquid Extraction (e.g., with tert-butyl methyl ether) add_is->extraction evaporation Evaporation of Supernatant extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection Injection into UPLC System reconstitution->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection quantification Quantification using Analyst Software detection->quantification pk_analysis Pharmacokinetic Analysis quantification->pk_analysis signaling_pathway cluster_drug_activation Drug Activation cluster_viral_replication Viral Replication Inhibition baloxavir_marboxil Baloxavir Marboxil (Prodrug) hydrolysis Hydrolysis (in vivo) baloxavir_marboxil->hydrolysis baloxavir_acid Baloxavir Acid (Active Form) hydrolysis->baloxavir_acid baloxavir_acid->inhibition pa_subunit Polymerase Acidic (PA) Protein Subunit endonuclease_activity Cap-dependent Endonuclease Activity pa_subunit->endonuclease_activity viral_mrna_synthesis Viral mRNA Synthesis endonuclease_activity->viral_mrna_synthesis

References

Development of a Bioanalytical Method for Baloxavir using Baloxavir-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Introduction

Baloxavir marboxil is a novel antiviral medication prescribed for the treatment of acute uncomplicated influenza.[1][2] It is a prodrug that is rapidly metabolized to its active form, baloxavir acid (BXA), which inhibits the cap-dependent endonuclease activity of the influenza virus polymerase, a crucial step in viral replication.[1] To support pharmacokinetic and bioequivalence studies, a robust and reliable bioanalytical method for the quantification of baloxavir in biological matrices is essential. This application note details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of baloxavir in human plasma, utilizing its stable isotope-labeled analog, Baloxavir-d5, as the internal standard (IS).[3][4] The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis, as it effectively compensates for variability in sample preparation and matrix effects, thereby ensuring high accuracy and precision.[5]

Experimental Protocols

Materials and Reagents
  • Baloxavir reference standard

  • This compound internal standard[5]

  • HPLC-grade acetonitrile and methanol

  • Formic acid

  • Ammonium formate

  • Human plasma (with K2EDTA or heparin as anticoagulant)[1][6]

  • Ultrapure water

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source[1]

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of baloxavir and this compound reference standards and dissolve in methanol to a final volume of 1 mL.

  • Working Standard Solutions: Serially dilute the primary stock solutions with a mixture of methanol and water (1:1, v/v) to prepare working standard solutions at various concentrations for calibration curve and quality control samples.

  • Internal Standard Working Solution: Dilute the this compound primary stock solution with methanol to achieve a final concentration of 100 ng/mL.

Preparation of Calibration Standards and Quality Control Samples
  • Spike appropriate volumes of the baloxavir working standard solutions into blank human plasma to prepare calibration standards at concentrations ranging from 0.505 to 302.724 ng/mL.[3]

  • Prepare quality control (QC) samples in blank human plasma at a minimum of three concentration levels: low, medium, and high.

Sample Preparation

Two primary methods for sample preparation are protein precipitation and liquid-liquid extraction.

Protocol 1: Protein Precipitation (PPT) [2][4]

  • To 50 µL of plasma sample (calibration standard, QC, or unknown), add 150 µL of the internal standard working solution in acetonitrile containing 0.1% formic acid.[1][6]

  • Vortex the mixture for 1 minute to precipitate the plasma proteins.

  • Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE) [3]

  • To 100 µL of plasma sample, add 25 µL of the internal standard working solution.

  • Add 1 mL of tert-butyl methyl ether (TBME) as the extraction solvent.

  • Vortex for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography
ParameterCondition
Column Acquity UPLC Peptide BEH C18 (2.1 x 150 mm, 1.7 µm)[3][4] or Waters Xterra® MS C8 (4.6 x 50 mm, 5 µm)[2]
Mobile Phase A 0.1% Formic acid in water or 10.0 mM Ammonium formate (pH 3.5)[2]
Mobile Phase B Acetonitrile[2]
Flow Rate 0.6 mL/min[2]
Injection Volume 10 µL
Column Temperature 40°C
Gradient A linear gradient can be optimized for optimal separation.
Mass Spectrometry
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive[3]
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (Baloxavir) m/z 484.1 → 247.0[3][4]
MRM Transition (this compound) m/z 489.1 → 252.1[3][4]
Ion Source Temperature 500°C
IonSpray Voltage 5500 V

Data Presentation and Method Validation

The method was validated according to the US FDA guidelines for bioanalytical method validation.

Quantitative Data Summary
ParameterResult
Linearity Range 0.505 - 302.724 ng/mL[3]
Correlation Coefficient (r²) > 0.99[3]
Intra-day Precision (%CV) < 3.95%[3]
Inter-day Precision (%CV) < 3.95%[3]
Intra-batch Accuracy (%) 97.08% to 105.51%[3]
Inter-batch Accuracy (%) 97.49% to 101.99%[3]
Mean Recovery (Baloxavir) 81.29%[3]
Mean Recovery (this compound) 92.76%[3]
Limit of Detection (LOD) 0.127 ng/mL[3]

Visualizations

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample (Standard, QC, or Unknown) Add_IS Add this compound Internal Standard Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Vortex_Centrifuge Vortex & Centrifuge Protein_Precipitation->Vortex_Centrifuge Supernatant_Transfer Transfer Supernatant Vortex_Centrifuge->Supernatant_Transfer Injection Inject into LC-MS/MS Supernatant_Transfer->Injection Chromatography Chromatographic Separation Injection->Chromatography Mass_Spectrometry Mass Spectrometric Detection (MRM) Chromatography->Mass_Spectrometry Peak_Integration Peak Integration Mass_Spectrometry->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Concentration_Calculation Concentration Calculation Calibration_Curve->Concentration_Calculation

Caption: Experimental workflow for the bioanalytical method.

Validation_Parameters cluster_accuracy_precision Accuracy & Precision cluster_sensitivity_selectivity Sensitivity & Selectivity cluster_matrix_effects Matrix Effects & Recovery Method_Validation Bioanalytical Method Validation Accuracy Accuracy Method_Validation->Accuracy Precision Precision Method_Validation->Precision Selectivity Selectivity Method_Validation->Selectivity LLOQ Lower Limit of Quantification (LLOQ) Method_Validation->LLOQ Matrix_Effect Matrix Effect Method_Validation->Matrix_Effect Intra_day Intra-day Accuracy->Intra_day Inter_day Inter-day Accuracy->Inter_day Precision->Intra_day Precision->Inter_day Selectivity->LLOQ Linearity Linearity LLOQ->Linearity Recovery Recovery Matrix_Effect->Recovery Stability Stability Recovery->Stability

Caption: Key parameters for bioanalytical method validation.

Conclusion

This application note provides a detailed protocol for a sensitive, specific, and reliable LC-MS/MS method for the quantification of baloxavir in human plasma using this compound as an internal standard. The method has been successfully validated and is suitable for use in pharmacokinetic and other clinical studies requiring the accurate measurement of baloxavir concentrations. The detailed experimental procedures and established validation parameters demonstrate the robustness of this bioanalytical assay.

References

Application Notes and Protocols for Baloxavir Analysis Using a Deuterated Standard

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed methodologies for the quantitative analysis of Baloxavir's active metabolite, Baloxavir acid (BXA), in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard. The use of a deuterated standard, such as Baloxavir-d5, is crucial for accurate and precise quantification as it effectively compensates for variations in sample preparation and matrix effects.[1]

Introduction

Baloxavir marboxil is an antiviral prodrug that is rapidly metabolized to its active form, Baloxavir acid, a potent inhibitor of the cap-dependent endonuclease essential for influenza virus replication.[1][2] Accurate measurement of Baloxavir acid in biological matrices is essential for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring. The methods detailed below describe two common and effective sample preparation techniques: Liquid-Liquid Extraction (LLE) and Protein Precipitation (PPT), followed by LC-MS/MS analysis.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the analysis of Baloxavir acid using a deuterated internal standard.

Table 1: LC-MS/MS Method Parameters

ParameterValue
AnalyteBaloxavir acid (BXA)
Internal StandardThis compound
LC ColumnAcquity UPLC Peptide BEH C18 (300Å, 1.7µm, 2.1mm x 150mm) or equivalent
Mobile PhaseAcetonitrile and 10.0 mM ammonium formate pH 3.5 (gradient or isocratic)
Flow Rate0.6 mL/min
Ionization ModePositive Electrospray Ionization (ESI)
MRM Transition (BXA)m/z 484.1 → 247.0
MRM Transition (this compound)m/z 489.1 → 252.1

Data synthesized from multiple sources.[2][3]

Table 2: Method Validation Parameters

ParameterValue
Linearity Range0.505 to 302.724 ng/mL
Intra-day Precision< 3.95%
Inter-day Precision< 3.95%
Accuracy (Intra-batch)97.08% to 105.51%
Accuracy (Inter-batch)97.49% to 101.99%
Mean Recovery (BXA)81.29%
Mean Recovery (this compound)92.76%
Limit of Detection (LOD)0.127 ng/mL

Data sourced from a study utilizing this compound as the internal standard.[2][3]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is a robust method for extracting Baloxavir acid from plasma, providing a clean extract for LC-MS/MS analysis.

Materials:

  • Human plasma samples

  • This compound internal standard working solution

  • Extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether)

  • Reconstitution solution (e.g., 50:50 acetonitrile:water)

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Autosampler vials

Procedure:

  • Sample Aliquoting: Pipette a known volume (e.g., 200 µL) of human plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add a small volume (e.g., 20 µL) of the this compound internal standard working solution to each plasma sample, calibration standard, and quality control sample.

  • Vortexing: Briefly vortex the samples to ensure thorough mixing.

  • Extraction: Add a larger volume (e.g., 1 mL) of the extraction solvent.

  • Vortexing: Vortex the samples vigorously for an extended period (e.g., 5-10 minutes) to ensure complete extraction.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 rpm) for 5-10 minutes to separate the organic and aqueous layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

  • Reconstitution: Reconstitute the dried extract in a known volume (e.g., 200 µL) of the reconstitution solution.

  • Vortexing and Transfer: Vortex the reconstituted samples and transfer them to autosampler vials for LC-MS/MS analysis.

Protocol 2: Protein Precipitation (PPT)

This is a simpler and faster method for sample preparation, suitable for high-throughput analysis.

Materials:

  • Human plasma samples

  • This compound internal standard working solution

  • Precipitating agent (e.g., acetonitrile, methanol)

  • Vortex mixer

  • Centrifuge

  • Autosampler vials

Procedure:

  • Sample Aliquoting: Pipette a known volume (e.g., 100 µL) of human plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add a small volume (e.g., 10 µL) of the this compound internal standard working solution to each plasma sample, calibration standard, and quality control sample.

  • Vortexing: Briefly vortex the samples.

  • Precipitation: Add a volume of the cold precipitating agent, typically in a 3:1 or 4:1 ratio to the plasma volume (e.g., 300-400 µL of acetonitrile).

  • Vortexing: Vortex the samples vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to autosampler vials for LC-MS/MS analysis.

Visualizations

Sample_Preparation_Workflow cluster_LLE Liquid-Liquid Extraction (LLE) cluster_PPT Protein Precipitation (PPT) LLE_Start Plasma Sample LLE_IS Add this compound IS LLE_Start->LLE_IS LLE_Solvent Add Extraction Solvent LLE_IS->LLE_Solvent LLE_Vortex1 Vortex LLE_Solvent->LLE_Vortex1 LLE_Centrifuge Centrifuge LLE_Vortex1->LLE_Centrifuge LLE_Transfer Transfer Organic Layer LLE_Centrifuge->LLE_Transfer LLE_Evaporate Evaporate to Dryness LLE_Transfer->LLE_Evaporate LLE_Reconstitute Reconstitute LLE_Evaporate->LLE_Reconstitute LLE_End Inject into LC-MS/MS LLE_Reconstitute->LLE_End PPT_Start Plasma Sample PPT_IS Add this compound IS PPT_Start->PPT_IS PPT_Solvent Add Precipitating Agent PPT_IS->PPT_Solvent PPT_Vortex Vortex PPT_Solvent->PPT_Vortex PPT_Centrifuge Centrifuge PPT_Vortex->PPT_Centrifuge PPT_Transfer Transfer Supernatant PPT_Centrifuge->PPT_Transfer PPT_End Inject into LC-MS/MS PPT_Transfer->PPT_End

Caption: Experimental workflows for Baloxavir sample preparation.

Logical_Relationship Prodrug Baloxavir Marboxil (Prodrug) Metabolism Metabolism (in vivo) Prodrug->Metabolism Active_Metabolite Baloxavir Acid (Active Analyte) Metabolism->Active_Metabolite Sample_Prep Sample Preparation (LLE or PPT) Active_Metabolite->Sample_Prep IS This compound (Internal Standard) IS->Sample_Prep LC_MS LC-MS/MS Analysis Sample_Prep->LC_MS Quantification Accurate Quantification LC_MS->Quantification

Caption: Logical relationship of Baloxavir analysis.

References

Application of Baloxavir-d5 in Preclinical and Clinical Trials: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

For researchers, scientists, and drug development professionals, understanding the precise application of isotopically labeled compounds is critical for robust drug development. Baloxavir-d5, the deuterium-labeled analog of Baloxavir acid (the active metabolite of Baloxavir marboxil), serves as an indispensable tool in the preclinical and clinical evaluation of this novel anti-influenza agent. Its primary application lies in its use as an internal standard for quantitative bioanalysis, ensuring the accuracy and precision of pharmacokinetic and metabolic studies.

Introduction to Baloxavir and the Role of this compound

Baloxavir marboxil is a first-in-class antiviral prodrug that is rapidly converted to its active form, Baloxavir acid.[1] This active metabolite potently and selectively inhibits the cap-dependent endonuclease of the influenza virus polymerase, a crucial enzyme for viral mRNA synthesis and replication.[1][2] Given its novel mechanism of action and clinical efficacy, rigorous bioanalytical methods are required to characterize its pharmacokinetic profile.

This compound is a stable isotope-labeled version of Baloxavir acid.[3][4] Its development was specifically for use as an internal standard in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] By introducing a known amount of this compound into biological samples, researchers can accurately quantify the concentration of the unlabeled drug, compensating for variations in sample preparation and instrument response.[3]

Application in Preclinical and Clinical Pharmacokinetic Studies

The accurate measurement of Baloxavir and its prodrug, Baloxavir marboxil, in biological matrices like plasma is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile. This compound is instrumental in these studies.

Bioanalytical Method Validation

Validated LC-MS/MS methods using this compound as an internal standard have been successfully employed in human pharmacokinetic studies.[5] These methods demonstrate high sensitivity, specificity, and reproducibility, which are essential for regulatory submissions. Key validation parameters are summarized in the table below.

Table 1: Performance Characteristics of a Validated LC-MS/MS Method for Baloxavir Quantification in Human Plasma Using this compound as an Internal Standard. [6]

ParameterValue
Linearity Range0.505 to 302.724 ng/mL
Intra-day PrecisionWithin 3.95%
Inter-day PrecisionWithin 3.95%
Intra-batch Accuracy97.08% to 105.51%
Inter-batch Accuracy97.49% to 101.99%
Mean Recovery (Baloxavir)81.29%
Mean Recovery (this compound)92.76%
Limit of Detection (LOD)0.127 ng/mL
Human Pharmacokinetic Data

Phase I clinical trials in healthy adults have utilized these robust analytical methods to characterize the pharmacokinetic profile of Baloxavir acid following a single oral dose of Baloxavir marboxil.[7] The long terminal elimination half-life supports the convenience of single-dose administration.[7]

Table 2: Selected Pharmacokinetic Parameters of Baloxavir Acid in Healthy Adults (Fasted State). [7]

ParameterValue
Time to Maximum Plasma Concentration (Tmax)~3.5 hours
Terminal Elimination Half-life (t1/2)49 to 91 hours

Experimental Protocols

The following sections provide detailed methodologies for the quantification of Baloxavir in human plasma using this compound as an internal standard, based on published literature.[5][6]

Sample Preparation: Liquid-Liquid Extraction

This protocol outlines a common method for extracting Baloxavir and this compound from a plasma matrix.

G plasma 1. Start with 50 µL Human Plasma is 2. Add this compound (Internal Standard) plasma->is vortex1 3. Vortex is->vortex1 extraction 4. Add Extraction Solvent (e.g., Acetonitrile with 0.1% Formic Acid) vortex1->extraction vortex2 5. Vortex to Precipitate Proteins extraction->vortex2 centrifuge 6. Centrifuge vortex2->centrifuge supernatant 7. Transfer Supernatant centrifuge->supernatant analysis 8. Inject into LC-MS/MS System supernatant->analysis

Caption: Workflow for Plasma Sample Preparation.

Protocol:

  • Pipette 50 µL of human plasma into a clean microcentrifuge tube.

  • Add a known concentration of this compound solution (internal standard).

  • Vortex the sample briefly to mix.

  • Add a protein precipitation/extraction solvent, such as acetonitrile containing 0.1% formic acid.[5]

  • Vortex the mixture thoroughly to ensure complete protein precipitation.

  • Centrifuge the sample at high speed to pellet the precipitated proteins.

  • Carefully transfer the clear supernatant to a new tube or vial for analysis.

  • Inject an aliquot of the supernatant into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This protocol details the instrumental parameters for the separation and detection of Baloxavir and this compound.

G cluster_lc Liquid Chromatography cluster_ms Tandem Mass Spectrometry cluster_transitions MRM Transitions lc_column Analytical Column (e.g., Acquity UPLC Peptide BEH C18 or Waters XBridge C8) mobile_phase Mobile Phase (Gradient of Aqueous and Organic Solvents with Formic Acid) esi Electrospray Ionization (ESI) Positive Mode lc_column->esi mrm Multiple Reaction Monitoring (MRM) esi->mrm baloxavir Baloxavir m/z 484.1 → 247.0 mrm->baloxavir baloxavir_d5 This compound m/z 489.1 → 252.1 mrm->baloxavir_d5 sample_injection Sample Injection sample_injection->lc_column

Caption: LC-MS/MS Analytical Workflow.

Chromatographic Conditions: [5]

  • Column: A C8 or C18 reversed-phase column is typically used, for instance, an Acquity UPLC Peptide BEH C18 (300Å, 1.7µm, 2.1mm x 150mm) or a Waters XBridge® C8 (2.1 mm × 50 mm, 2.5 µm).[5]

  • Mobile Phase: A gradient elution is employed using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile).[5]

  • Flow Rate: A typical flow rate is around 0.6 mL/min.[5]

Mass Spectrometry Conditions: [5]

  • Ionization: Electrospray ionization (ESI) in the positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

  • MRM Transitions:

    • Baloxavir: m/z 484.1 → 247.0[8]

    • This compound: m/z 489.1 → 252.1[8]

Signaling Pathway and Mechanism of Action

While this compound itself is not therapeutically active, it is crucial for studying the pharmacokinetics of Baloxavir, which has a distinct mechanism of action compared to other influenza antivirals.

G cluster_virus Influenza Virus cluster_host Host Cell pa_subunit Polymerase Acidic (PA) Subunit (Cap-Dependent Endonuclease) capped_primer Capped RNA Primer pa_subunit->capped_primer host_mrna Host Pre-mRNA host_mrna->pa_subunit 'Cap-Snatching' viral_mrna Viral mRNA Synthesis capped_primer->viral_mrna viral_proteins Viral Protein Synthesis viral_mrna->viral_proteins progeny_virus Progeny Virus viral_proteins->progeny_virus baloxavir_marboxil Baloxavir Marboxil (Prodrug) baloxavir_acid Baloxavir Acid (Active Drug) baloxavir_marboxil->baloxavir_acid Hydrolysis baloxavir_acid->pa_subunit Inhibition

Caption: Mechanism of Action of Baloxavir.

Baloxavir marboxil is a prodrug that undergoes hydrolysis to form the active metabolite, Baloxavir acid.[1] Baloxavir acid targets the cap-dependent endonuclease activity of the polymerase acidic (PA) protein, an essential component of the influenza virus RNA polymerase complex.[2] This inhibition prevents the "cap-snatching" process, where the virus cleaves the 5' caps from host pre-mRNAs to use as primers for the synthesis of its own viral mRNAs.[1] By blocking this crucial step, Baloxavir effectively halts viral gene transcription and replication.

Conclusion

This compound is a critical research tool in the development and post-marketing surveillance of Baloxavir marboxil. Its use as an internal standard in LC-MS/MS assays enables the reliable quantification of Baloxavir in biological samples, which is fundamental for defining its pharmacokinetic profile in both preclinical and clinical settings. The detailed protocols and methodologies provided here serve as a valuable resource for researchers involved in the bioanalysis of this important antiviral agent.

References

Application Notes & Protocols for the Quantification of Baloxavir and its Metabolites Using Baloxavir-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the quantitative analysis of baloxavir marboxil (BXM) and its active metabolite, baloxavir acid (BXA), in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with baloxavir-d5 as an internal standard (IS).

Baloxavir marboxil is an antiviral prodrug that is rapidly hydrolyzed to its active form, baloxavir acid, which inhibits the cap-dependent endonuclease of the influenza virus.[1][2][3] Accurate measurement of both the prodrug and its active metabolite is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative bioanalysis, as it effectively compensates for variations in sample preparation and matrix effects, thereby enhancing the accuracy and precision of the method.[4]

Metabolic Pathway of Baloxavir Marboxil

Baloxavir marboxil is almost completely converted to its active metabolite, baloxavir acid, through hydrolysis by esterases in the gastrointestinal lumen, intestinal epithelium, liver, and blood.[5][6][7] Baloxavir acid is then primarily metabolized by UGT1A3 to form a glucuronic acid conjugate and to a lesser extent by CYP3A4 to form a sulfoxide.[5][6]

Baloxavir Metabolism BXM Baloxavir Marboxil (Prodrug) BXA Baloxavir Acid (Active Metabolite) BXM->BXA Hydrolysis (Esterases) Metabolites Glucuronide Conjugate & Sulfoxide Metabolites BXA->Metabolites Metabolism (UGT1A3, CYP3A4) Excretion Excretion (Primarily Feces) Metabolites->Excretion

Caption: Metabolic conversion of baloxavir marboxil to its active form and subsequent metabolism.

Experimental Protocols

This section details the methodologies for the simultaneous quantification of baloxavir marboxil and baloxavir acid in human plasma.

Protocol 1: UHPLC-MS/MS Method for Simultaneous Quantification

This protocol is adapted from a validated ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method.[8]

1. Sample Preparation (Protein Precipitation)

  • To 50 μL of human plasma, add the internal standard solution (this compound).

  • Add acetonitrile containing 0.1% formic acid as a precipitating agent.

  • Vortex mix the samples to ensure complete protein precipitation.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for analysis.

2. Liquid Chromatography Conditions

  • Column: Waters XBridge® C8 (2.1 mm × 50 mm, 2.5 µm)[8]

  • Mobile Phase A: 0.1% formic acid in water (pH 2.8)[8]

  • Mobile Phase B: 0.1% formic acid in acetonitrile[8]

  • Flow Rate: 0.6 mL/min[8]

  • Gradient Elution: A gradient program is used over a total run time of 4.5 minutes.[8]

3. Mass Spectrometry Conditions

  • Instrument: Triple quadrupole mass spectrometer (e.g., TRIPLE QUAD™ 6500+)[8]

  • Ionization Mode: Positive electrospray ionization (ESI+)[8]

  • Monitoring Mode: Multiple Reaction Monitoring (MRM)[8]

  • MRM Transitions:

    • Baloxavir Marboxil (BXM): m/z 572.2 → 247.0[8]

    • Baloxavir Acid (BXA): m/z 484.2 → 247.0[8]

    • This compound (IS): m/z 489.2 → 252.0[8]

4. Quantification

  • Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

  • Use a weighted linear regression (e.g., 1/x²) to fit the calibration curves.

Protocol 2: LC-MS/MS Method using Liquid-Liquid Extraction

This protocol is based on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method employing liquid-liquid extraction.[9]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To a known volume of plasma, add the this compound internal standard.

  • Add an appropriate organic extraction solvent (e.g., a mixture of ethyl acetate and n-hexane).

  • Vortex mix the samples thoroughly.

  • Centrifuge to separate the aqueous and organic layers.

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

2. Liquid Chromatography Conditions

  • Column: Acquity UPLC Peptide BEH C18 (300Å, 1.7µm, 2.1mm x 150mm)[9]

  • Mobile Phase: A suitable isocratic or gradient mixture of an aqueous buffer (e.g., 10.0 mM ammonium formate pH 3.5) and an organic solvent (e.g., acetonitrile).[9][10]

  • Flow Rate: A typical flow rate would be in the range of 0.4-0.6 mL/min.

3. Mass Spectrometry Conditions

  • Instrument: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Monitoring Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Baloxavir Acid (BXA): m/z 484.1 → 247.0[9]

    • This compound (IS): m/z 489.1 → 252.1[9]

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample IS Add this compound (IS) Plasma->IS Extraction Protein Precipitation or Liquid-Liquid Extraction IS->Extraction Supernatant Collect Supernatant/ Reconstitute Extract Extraction->Supernatant LC LC Separation Supernatant->LC MS MS/MS Detection (MRM) LC->MS Quant Quantification (Peak Area Ratio) MS->Quant Results Concentration Results Quant->Results

Caption: General workflow for the bioanalysis of baloxavir and its metabolites.

Quantitative Data Summary

The following tables summarize the quantitative performance parameters from the cited analytical methods.

Table 1: Method Performance for Simultaneous Quantification of BXM and BXA[8]

ParameterBaloxavir Marboxil (BXM)Baloxavir Acid (BXA)
Linearity Range 0.1 - 10 ng/mL0.3 - 300 ng/mL
Correlation Coefficient (r²) > 0.996> 0.998
Within-run Precision (%CV) < 11.62%< 7.47%
Between-run Precision (%CV) < 11.62%< 7.47%
Accuracy (%RE) -7.78% to 5.70%-6.67% to 8.56%
Extraction Recovery 92.76%95.32%
This compound Recovery \multicolumn{2}{c}{99.26%}

Table 2: Method Performance for Quantification of BXA using LLE[9]

ParameterBaloxavir Acid (BXA)
Linearity Range 0.505 - 302.724 ng/mL
Intra-day Precision (%CV) < 3.95%
Inter-day Precision (%CV) < 3.95%
Intra-batch Accuracy 97.08% to 105.51%
Inter-batch Accuracy 97.49% to 101.99%
Mean Recovery 81.29%
This compound Mean Recovery 92.76%
Limit of Detection (LOD) 0.127 ng/mL

Role of this compound as an Internal Standard

Internal_Standard_Logic Analyte Baloxavir Acid (Analyte) SamplePrep Sample Preparation (Extraction, etc.) Analyte->SamplePrep IS This compound (Internal Standard) IS->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS Ratio Peak Area Ratio (Analyte / IS) LCMS->Ratio Concentration Accurate Concentration Ratio->Concentration Corrects for variability

Caption: Logic of using this compound as an internal standard for accurate quantification.

These protocols and data provide a solid foundation for researchers to develop and validate their own methods for the analysis of baloxavir and its metabolites. Adherence to these established procedures will ensure the generation of high-quality, reliable data for pharmacokinetic and other drug development studies.

References

Application Notes and Protocols for Therapeutic Drug Monitoring of Baloxavir Using Baloxavir-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the therapeutic drug monitoring (TDM) of Baloxavir, the active form of the antiviral prodrug Baloxavir marboxil, using Baloxavir-d5 as an internal standard. The methodologies outlined are primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity for quantifying the analyte in biological matrices such as human plasma.

Introduction

Baloxavir marboxil is a novel antiviral agent effective against influenza A and B viruses. It is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, Baloxavir acid.[1][2][3][4][5] Baloxavir acid functions by inhibiting the cap-dependent endonuclease, an essential enzyme for influenza virus replication.[4][5] Therapeutic drug monitoring of Baloxavir acid is crucial for optimizing dosage regimens, ensuring efficacy, and minimizing potential toxicity in various patient populations. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis via LC-MS/MS, as it corrects for matrix effects and variations in sample processing and instrument response.

Quantitative Data Summary

The following tables summarize the quantitative performance of a validated LC-MS/MS method for the determination of Baloxavir acid in human plasma using this compound as an internal standard.[6]

Table 1: Linearity and Sensitivity

ParameterValue
AnalyteBaloxavir Acid
Internal StandardThis compound
Calibration Curve Range0.505 - 302.724 ng/mL
Correlation Coefficient (r²)> 0.999
Lower Limit of Quantification (LLOQ)0.505 ng/mL
Limit of Detection (LOD)0.127 ng/mL

Table 2: Accuracy and Precision

Quality Control SampleIntra-day Precision (%RSD)Inter-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Accuracy (%)
Low QC< 3.95%< 3.95%97.08% - 105.51%97.49% - 101.99%
Medium QC< 3.95%< 3.95%97.08% - 105.51%97.49% - 101.99%
High QC< 3.95%< 3.95%97.08% - 105.51%97.49% - 101.99%

Table 3: Recovery

AnalyteMean Recovery (%)
Baloxavir Acid81.29%
This compound (Internal Standard)92.76%

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction

This protocol is designed for the extraction of Baloxavir acid and this compound from human plasma.

Materials:

  • Human plasma samples

  • This compound internal standard working solution

  • Methyl t-butyl ether (MTBE)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the this compound internal standard working solution.

  • Vortex briefly to mix.

  • Add 900 µL of MTBE to the tube.

  • Vortex vigorously for 10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean microcentrifuge tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method for Baloxavir Acid Quantification

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: Acquity UPLC Peptide BEH C18, 300Å, 1.7µm, 2.1mm x 150mm[6]

  • Mobile Phase: A mixture of 0.1% formic acid in water and methanol (proportions may vary, e.g., 30:70 v/v)[7]

  • Flow Rate: 0.6 mL/min[2]

  • Injection Volume: 5-20 µL

  • Column Temperature: 25°C

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Monitoring Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Baloxavir Acid: m/z 484.1 → 247.0[6]

    • This compound: m/z 489.1 → 252.1[6]

  • Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.

Visualizations

metabolic_pathway Baloxavir_marboxil Baloxavir Marboxil (Prodrug) Baloxavir_acid Baloxavir Acid (Active Metabolite) Baloxavir_marboxil->Baloxavir_acid Hydrolysis (Arylacetamide deacetylase in intestine and liver)

Caption: Metabolic activation of Baloxavir marboxil to Baloxavir acid.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound (IS) plasma->add_is lle Liquid-Liquid Extraction (MTBE) add_is->lle evap Evaporation lle->evap reconstitute Reconstitution evap->reconstitute hplc UPLC Separation reconstitute->hplc msms Tandem Mass Spectrometry (MRM) hplc->msms quant Quantification (Calibration Curve) msms->quant report Report Results quant->report

Caption: Bioanalytical workflow for Baloxavir quantification.

signaling_pathway Influenza_Virus Influenza Virus Replication Viral_mRNA_Synthesis Viral mRNA Synthesis Influenza_Virus->Viral_mRNA_Synthesis Viral_mRNA_Synthesis->Influenza_Virus Leads to Cap_Dependent_Endonuclease Cap-Dependent Endonuclease (Polymerase Acidic Protein) Viral_mRNA_Synthesis->Cap_Dependent_Endonuclease Requires Baloxavir_Acid Baloxavir Acid Baloxavir_Acid->Cap_Dependent_Endonuclease Inhibits

References

Troubleshooting & Optimization

Technical Support Center: Quantification of Baloxavir with Baloxavir-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Baloxavir-d5 as an internal standard for the quantification of Baloxavir acid (the active metabolite of Baloxavir marboxil) by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are the correct mass transitions (MRM) for Baloxavir acid and this compound?

A1: The most commonly used precursor and product ion transitions for Baloxavir acid and its deuterated internal standard, this compound, in positive electrospray ionization (ESI+) mode are summarized in the table below. It is always recommended to optimize these transitions on your specific mass spectrometer.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Polarity
Baloxavir acid484.1247.0Positive
This compound489.1252.1Positive

Note: Some literature may report slightly different transitions, for example, for this compound, a transition of 489.2 → 252.0 has also been used effectively.[1]

Q2: Why is this compound considered the ideal internal standard for Baloxavir acid quantification?

A2: this compound is a stable isotope-labeled (SIL) internal standard. SIL internal standards are considered the "gold standard" in quantitative LC-MS/MS for several reasons:

  • Similar Physicochemical Properties: this compound has nearly identical chemical and physical properties to the unlabeled Baloxavir acid.

  • Co-elution: It co-elutes chromatographically with the analyte.

  • Compensation for Matrix Effects: Because they behave so similarly during sample preparation, chromatography, and ionization, any ion suppression or enhancement (matrix effects) experienced by the analyte will also be experienced by the internal standard.[2] This allows for accurate correction and more reliable quantification.

Q3: What are "matrix effects" and how do they impact my results?

A3: Matrix effect is the alteration of ionization efficiency for a target analyte by co-eluting compounds from the biological matrix (e.g., plasma, urine).[3] These effects can manifest as:

  • Ion Suppression: The signal of the analyte is lower than it would be in a clean solvent. This can lead to an underestimation of the analyte concentration.

  • Ion Enhancement: The signal of the analyte is higher than it would be in a clean solvent, leading to an overestimation of the analyte concentration.

Matrix effects are a significant source of imprecision and inaccuracy in bioanalytical methods. The use of a SIL internal standard like this compound is the most effective way to compensate for these effects.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Problem 1: High Variability or Inconsistent this compound Signal

Symptoms:

  • The peak area of this compound is not consistent across your calibration standards and quality control (QC) samples.

  • Significant fluctuations in the internal standard signal from injection to injection.[4]

Possible Causes & Solutions:

CauseRecommended Action
Inconsistent Sample Preparation: Ensure precise and consistent pipetting of the internal standard solution into every sample. Verify the concentration of your this compound spiking solution.
Variable Extraction Recovery: Optimize your sample extraction procedure (see Experimental Protocols section). Ensure consistent vortexing times, centrifugation speeds, and solvent volumes for all samples.[5]
Autosampler Issues: Check for air bubbles in the autosampler syringe. Perform an autosampler wash to remove any potential contaminants. Verify the injection volume accuracy.
Mass Spectrometer Source Contamination: A dirty ion source can lead to unstable signal.[4] Clean the ion source components according to the manufacturer's recommendations.
LC System Instability: Ensure the LC pumps are delivering a stable and consistent flow. Check for leaks in the LC system. Ensure the mobile phase is properly degassed.
Problem 2: Poor Recovery of Baloxavir and this compound

Symptoms:

  • Low peak areas for both the analyte and the internal standard.

  • Recovery is significantly less than expected (e.g., <70%).

Possible Causes & Solutions:

CauseRecommended Action
Suboptimal Protein Precipitation: If using protein precipitation, ensure the ratio of organic solvent (e.g., acetonitrile) to plasma is sufficient (typically at least 3:1). Ensure the precipitating solvent is cold and that samples are vortexed thoroughly and centrifuged at a sufficient speed and duration to pellet all proteins.
Inefficient Liquid-Liquid Extraction (LLE): The pH of the aqueous phase may need adjustment to ensure Baloxavir is in a neutral state for efficient extraction into an organic solvent. Test different extraction solvents (e.g., methyl tert-butyl ether, ethyl acetate) to find one with optimal recovery.
Analyte Adsorption: Baloxavir may adsorb to plasticware.[6] Using low-binding tubes or pre-rinsing pipette tips with the sample matrix can help mitigate this.
Incomplete Reconstitution: After evaporating the extraction solvent, ensure the residue is fully redissolved in the reconstitution solvent by vortexing or sonicating. The composition of the reconstitution solvent should be similar to the initial mobile phase to ensure good peak shape.
Problem 3: Significant Matrix Effect Despite Using this compound

Symptoms:

  • You have followed the FDA guidelines for matrix effect assessment (analyzing at least 6 different lots of blank matrix) and observe a high coefficient of variation (%CV > 15%) in the accuracy of your QCs.

  • The analyte/internal standard area ratio is inconsistent across different matrix lots.

Possible Causes & Solutions:

CauseRecommended Action
Differential Matrix Effects: In cases of severe ion suppression, even a SIL internal standard may not perfectly compensate if there is a slight chromatographic separation between the analyte and the IS (deuterium isotope effect).[2]
Insufficient Sample Cleanup: The chosen sample preparation method may not be removing enough of the interfering matrix components (e.g., phospholipids). Consider switching from protein precipitation to a more selective method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
Chromatographic Co-elution with Interferences: Modify your chromatographic method to better separate Baloxavir from the region of ion suppression.[3] This can be achieved by changing the gradient profile, using a different column chemistry, or altering the mobile phase composition.

Experimental Protocols

Protocol 1: Baloxavir Quantification in Human Plasma using Protein Precipitation

This protocol is a general guideline and should be optimized for your specific instrumentation and laboratory conditions.

1. Sample Preparation:

  • To 100 µL of human plasma sample, standard, or QC, add 25 µL of this compound working solution (e.g., 100 ng/mL in methanol) and vortex briefly.
  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
  • Vortex vigorously for 1 minute.
  • Centrifuge at 10,000 x g for 10 minutes at 4°C.
  • Transfer the supernatant to a clean tube or 96-well plate.
  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
  • Reconstitute the residue in 100 µL of mobile phase A/mobile phase B (e.g., 50:50 v/v).
  • Vortex to ensure complete dissolution.

2. LC-MS/MS Conditions:

ParameterRecommended Condition
LC Column: C18 reverse-phase column (e.g., Waters XBridge® C8, 2.1 mm × 50 mm, 2.5 µm)[1]
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Flow Rate: 0.5 mL/min
Injection Volume: 5 µL
Gradient: Start with 20% B, increase to 80% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate. (This is an example and should be optimized).
Ion Source: Electrospray Ionization (ESI), Positive Mode
MRM Transitions: See Table in FAQ section.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 100 µL Plasma Sample add_is Add 25 µL this compound plasma->add_is add_acn Add 300 µL Acetonitrile add_is->add_acn vortex1 Vortex add_acn->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject quantify Quantify Baloxavir inject->quantify

Caption: Workflow for Baloxavir quantification using protein precipitation.

troubleshooting_matrix_effects cluster_options Troubleshooting Steps start High Matrix Effect Observed (%CV > 15% across lots) cleanup Improve Sample Cleanup (e.g., switch PPT to LLE/SPE) start->cleanup chromatography Optimize Chromatography (e.g., new gradient, new column) start->chromatography dilution Dilute Sample (if concentration allows) start->dilution re_evaluate Re-evaluate Matrix Effect cleanup->re_evaluate chromatography->re_evaluate dilution->re_evaluate pass Method Acceptable re_evaluate->pass Pass fail Further Method Development Required re_evaluate->fail Fail

Caption: Troubleshooting logic for addressing significant matrix effects.

References

identifying and minimizing Baloxavir-d5 degradation products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and minimizing the degradation of Baloxavir-d5. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is the deuterium-labeled version of Baloxavir acid, the active metabolite of the prodrug Baloxavir marboxil.[1][2] Its primary use is as an internal standard in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), for the accurate quantification of Baloxavir in biological samples.[3]

Q2: What are the expected degradation products of this compound?

While specific studies on this compound degradation are not extensively published, its degradation profile is expected to be analogous to that of Baloxavir marboxil and its active form, Baloxavir acid. The degradation of Baloxavir marboxil has been studied under various stress conditions, leading to the identification of several degradation products.[4] These primarily arise from hydrolysis and oxidation.[4][5][6]

Q3: Under what conditions is this compound likely to degrade?

Based on studies of Baloxavir marboxil, degradation of this compound is most likely to occur under the following conditions:

  • Alkaline conditions: Baloxavir marboxil shows significant degradation under basic conditions.[4][6]

  • Acidic conditions: Degradation is also observed under acidic conditions, though it may be less pronounced than in alkaline solutions.[4][6]

  • Oxidative stress: Exposure to oxidizing agents can lead to the formation of sulfoxide and sulfone derivatives.[4]

  • Photolytic conditions: Some degradation can occur upon exposure to light.[5][6]

  • Thermal stress: Elevated temperatures can contribute to degradation.[5][6]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the handling and analysis of this compound.

Problem Potential Cause Recommended Solution
Unexpected peaks in chromatogram Degradation of this compound.1. Check solvent pH: Ensure solvents are neutral or slightly acidic. Avoid basic conditions. 2. Protect from light: Store solutions in amber vials or protect from light. 3. Control temperature: Store stock solutions and samples at recommended low temperatures and avoid prolonged exposure to ambient temperatures. 4. Use fresh solutions: Prepare solutions fresh daily if possible.
Loss of this compound signal intensity Adsorption to container surfaces or significant degradation.1. Use appropriate vials: Employ silanized or low-adsorption vials. 2. Optimize sample matrix: Ensure the sample matrix is compatible and does not promote degradation. 3. Re-evaluate storage conditions: Confirm that storage conditions (temperature, light exposure) are optimal.
Inconsistent quantification results Instability of this compound in the analytical method.1. Method validation: Perform thorough method validation, including stability studies of this compound in the specific matrix and solvent. 2. Adjust mobile phase: Ensure the mobile phase pH is in a range that minimizes degradation during the chromatographic run.

Summary of Potential this compound Degradation Products

The following table summarizes the major degradation products identified for Baloxavir marboxil, which are anticipated to be similar for this compound. The mass difference in the deuterated versions will depend on the location of the deuterium atoms.

Degradation Product Name Abbreviation Type of Degradation Reference
Baloxavir AcidBXAHydrolysis[4]
Sulfoxy Baloxavir AcidBXA DP1Oxidation[4]
Sulfonyl Baloxavir AcidBXA DP2Oxidation[4]
Desfluoro Baloxavir Acid-Photolytic[4]
Sulfoxy Baloxavir MarboxilBXM Imp-AOxidation[4]
Sulfonyl Baloxavir MarboxilBXM Imp-BOxidation[4]

Experimental Protocols

Forced Degradation Study Protocol

This protocol is designed to intentionally degrade this compound to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and keep at room temperature for 12 hours.[4]

    • Base Hydrolysis: Mix the stock solution with 0.01 M NaOH and keep at room temperature for 6 hours.[4]

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the stock solution at 70°C for 48 hours.[6]

    • Photodegradation: Expose the stock solution to UV light (254 nm) for 24 hours.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating HPLC or LC-MS method to identify and quantify the degradation products.

Stability-Indicating HPLC Method

This method can be used to separate this compound from its potential degradation products.

  • Column: X-Bridge Phenyl (150 x 4.6 mm, 3.5 µm)[7]

  • Mobile Phase A: KH2PO4 buffer (pH 2.5)[7]

  • Mobile Phase B: Methanol[7]

  • Gradient: A gradient elution is typically used to achieve optimal separation.

  • Flow Rate: 0.5 mL/min[7]

  • Detection: PDA detector or Mass Spectrometer

  • Column Temperature: 40°C[6]

Visualizations

cluster_workflow Experimental Workflow for Degradation Analysis prep Prepare this compound Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) prep->stress neutralize Neutralize (if applicable) stress->neutralize analyze Analyze by HPLC/LC-MS neutralize->analyze identify Identify & Quantify Degradation Products analyze->identify

Caption: Workflow for forced degradation studies of this compound.

cluster_degradation Potential Degradation Pathways Baloxavir_d5 This compound Hydrolysis Hydrolysis (Acidic/Basic) Baloxavir_d5->Hydrolysis Oxidation Oxidation Baloxavir_d5->Oxidation Photolysis Photolysis Baloxavir_d5->Photolysis Hydrolyzed_Product Hydrolyzed Analogs Hydrolysis->Hydrolyzed_Product Oxidized_Products Sulfoxy/Sulfonyl Analogs Oxidation->Oxidized_Products Photolytic_Product Desfluoro Analog Photolysis->Photolytic_Product

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Managing Ion Suppression of Baloxavir-d5 in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the bioanalysis of Baloxavir-d5. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage ion suppression in biological samples during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

A1: Ion suppression is a type of matrix effect where components in a biological sample (e.g., proteins, lipids, salts) interfere with the ionization of the target analyte, in this case, this compound, in the mass spectrometer's ion source.[1][2][3] This leads to a decreased instrument response and can negatively impact the accuracy, precision, and sensitivity of the bioanalytical method.[2][4] Since this compound is a stable isotope-labeled internal standard used to quantify Baloxavir, any uncorrected ion suppression can lead to inaccurate measurements of the drug concentration.[1]

Q2: How can I identify if ion suppression is affecting my this compound signal?

A2: A common method to identify ion suppression is the post-column infusion experiment.[5][6] In this technique, a constant flow of this compound solution is introduced into the mass spectrometer after the analytical column.[6] A blank biological sample extract is then injected.[2] A dip in the baseline signal of this compound at specific retention times indicates the elution of matrix components that are causing ion suppression.[2][6] Other indicators of potential ion suppression include poor reproducibility of results, decreased sensitivity over a series of injections, and increased relative standard deviation (%RSD) in quality control samples.[4][6]

Q3: What are the primary causes of ion suppression in biological samples?

A3: The primary causes of ion suppression in biological matrices like plasma or serum are endogenous components that co-elute with the analyte and compete for ionization.[1][3] These include:

  • Phospholipids: Abundant in plasma and known to cause significant ion suppression in electrospray ionization (ESI).[6]

  • Salts and Buffers: Can alter the droplet formation and evaporation process in the ESI source.[6][7]

  • Proteins and Peptides: Can precipitate in the ion source or compete for ionization.[5][6]

  • Other Endogenous Molecules: Lipids and other small molecules can also contribute to matrix effects.[1]

Q4: How does the choice of ionization technique affect ion suppression for this compound?

A4: Electrospray ionization (ESI) is more susceptible to ion suppression than Atmospheric Pressure Chemical Ionization (APCI) because its mechanism is more complex and relies heavily on droplet surface charge.[3][4][7] If significant ion suppression is observed with ESI, switching to APCI might be a viable option, as it is generally less prone to matrix effects.[2][7] Additionally, switching between positive and negative ionization modes in ESI can sometimes mitigate ion suppression, as fewer matrix components may ionize in the selected mode.[2][4]

Troubleshooting Guides

Problem 1: Inconsistent or decreasing this compound signal across an analytical batch.

Possible Cause Troubleshooting Step
Matrix Effect Variability Different biological samples can have varying levels of interfering components.[8] Ensure that the sample preparation method is robust and consistently removes matrix components.
Insufficient Chromatographic Separation Co-elution of this compound with endogenous matrix components is a primary cause of ion suppression.[1] Optimize the chromatographic method to separate this compound from the ion-suppressing regions. This can involve adjusting the mobile phase composition, gradient profile, or using a different analytical column.[1][2]
Contamination of the Ion Source Buildup of non-volatile matrix components on the ion source can lead to a gradual decrease in signal.[6] Regularly clean the mass spectrometer's ion source according to the manufacturer's recommendations.
Sample Preparation Inconsistency Inconsistent sample preparation can lead to variable amounts of matrix components in the final extract.[6] Ensure that the sample preparation procedure is followed precisely for all samples.

Problem 2: Poor accuracy and precision in quality control (QC) samples.

Possible Cause Troubleshooting Step
Non-Co-eluting Internal Standard For this compound to effectively compensate for matrix effects, it must co-elute with the analyte (Baloxavir).[1] Verify the retention times of both Baloxavir and this compound to ensure they are identical.
Differential Ion Suppression Although this compound is a stable isotope-labeled internal standard, in rare cases, matrix components might slightly differently affect its ionization compared to the unlabeled analyte.[1] Improve sample cleanup to reduce the overall matrix load.
Ineffective Sample Preparation The chosen sample preparation method may not be adequately removing interfering substances.[2] Evaluate different sample preparation techniques such as liquid-liquid extraction (LLE), solid-phase extraction (SPE), or protein precipitation to determine the most effective method for your matrix.[1][2]
Calibration Curve Issues The matrix used for calibrators and QCs might not be representative of the study samples. Use a representative blank matrix for the preparation of calibration standards and QCs.

Data and Protocols

Comparison of Sample Preparation Techniques for Reducing Ion Suppression
Technique Principle Effectiveness in Removing Phospholipids Effectiveness in Removing Proteins Risk of Ion Suppression
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate proteins.[2][7]Low to ModerateHighHigh (other matrix components remain)[2]
Liquid-Liquid Extraction (LLE) Partitioning of the analyte into an immiscible organic solvent.[1]HighHighLow to Moderate[2]
Solid-Phase Extraction (SPE) Separation based on affinity for a solid sorbent.[1]HighHighLow[2]
LC-MS/MS Parameters for Baloxavir and this compound
Parameter Baloxavir This compound
Ionization Mode Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)
MRM Transition m/z 484.1 → 247.0[9]m/z 489.1 → 252.1[9]
Internal Standard -This compound is the internal standard for Baloxavir[9]
Experimental Protocol: Post-Column Infusion for Ion Suppression Assessment
  • Prepare a standard solution of this compound at a concentration that provides a stable and moderate signal (e.g., 100 ng/mL in 50:50 acetonitrile:water).

  • Set up a post-column infusion system: Use a syringe pump to deliver the this compound solution at a low flow rate (e.g., 10 µL/min) into a T-junction placed between the analytical column and the mass spectrometer's ion source.

  • Equilibrate the LC-MS/MS system: Start the LC gradient and allow the infused this compound signal to stabilize, establishing a baseline.

  • Inject a blank matrix extract: Prepare a biological sample (e.g., plasma) using your current sample preparation method, but without adding the analyte or internal standard. Inject this blank extract onto the LC system.

  • Monitor the this compound signal: Observe the MRM channel for this compound. Any significant drop in the baseline signal indicates the retention time of ion-suppressing components from the matrix.[6]

  • Analyze the results: Compare the retention time of Baloxavir and this compound with the regions of ion suppression to determine if there is a risk of co-elution and compromised data quality.

Experimental Protocol: Liquid-Liquid Extraction (LLE) for Plasma Samples
  • Sample Aliquoting: To 100 µL of plasma sample, add the working solution of this compound.

  • Protein Precipitation (optional but recommended): Add 200 µL of acetonitrile to precipitate proteins. Vortex for 1 minute and centrifuge at 10,000 rpm for 5 minutes.

  • Extraction: Transfer the supernatant to a clean tube. Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether).

  • Vortex and Centrifuge: Vortex the mixture for 10 minutes, followed by centrifugation at 4,000 rpm for 5 minutes to separate the layers.

  • Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase. Vortex to ensure complete dissolution.

  • Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Visual Guides

cluster_source Ion Source Analyte (this compound) Analyte (this compound) Ionization Ionization Analyte (this compound)->Ionization Matrix Components Matrix Components Matrix Components->Ionization Competition for Charge/ Droplet Surface Space Detector Detector Ionization->Detector Suppressed Signal

Caption: Causes of Ion Suppression in the ESI Source.

start Inconsistent this compound Signal check_chrom Check Chromatography: Co-elution with Matrix? start->check_chrom optimize_lc Optimize LC Method: - Change Gradient - New Column check_chrom->optimize_lc Yes check_sample_prep Evaluate Sample Prep: Sufficient Cleanup? check_chrom->check_sample_prep No optimize_lc->check_sample_prep improve_sample_prep Improve Sample Prep: - Switch to SPE/LLE - Optimize Method check_sample_prep->improve_sample_prep No check_source Inspect Ion Source: Contamination? check_sample_prep->check_source Yes improve_sample_prep->check_source clean_source Clean Ion Source check_source->clean_source Yes end Consistent Signal Achieved check_source->end No clean_source->end

Caption: Troubleshooting Workflow for Ion Suppression.

start Biological Sample (Plasma) add_is Add this compound start->add_is ppt Protein Precipitation (e.g., Acetonitrile) add_is->ppt centrifuge1 Centrifuge ppt->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant extraction Liquid-Liquid or Solid-Phase Extraction supernatant->extraction evap Evaporate to Dryness extraction->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute end Inject into LC-MS/MS reconstitute->end

References

Technical Support Center: Optimizing Baloxavir-d5 Recovery During Sample Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the recovery of Baloxavir-d5 during sample extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a deuterated form of Baloxavir acid, the active metabolite of the antiviral drug Baloxavir marboxil. It is commonly used as an internal standard in bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS), for the precise quantification of Baloxavir in biological matrices like human plasma.[1] Since this compound is chemically almost identical to the analyte, it helps to correct for variability during sample preparation and analysis, leading to more accurate and reliable results.

Q2: What are the common sample extraction techniques for Baloxavir and this compound?

The most common techniques for extracting Baloxavir and its deuterated internal standard from biological matrices are:

  • Protein Precipitation (PPT): A simple and rapid method where a solvent, typically acetonitrile, is added to the sample to precipitate proteins.

  • Liquid-Liquid Extraction (LLE): A method that separates compounds based on their differential solubilities in two immiscible liquid phases, usually an aqueous sample and an organic solvent.

  • Solid-Phase Extraction (SPE): A technique where the analyte is isolated from a complex mixture by passing the sample through a solid sorbent that retains the analyte, which is then eluted with an appropriate solvent.

Q3: What are typical recovery percentages for this compound with different extraction methods?

Recovery can vary depending on the specific protocol and matrix. However, published data provides a general expectation:

Extraction MethodAnalyteMean Recovery (%)Reference
Liquid-Liquid ExtractionBaloxavir81.29%[2][3]
This compound 92.76% [2][3]
Protein PrecipitationBaloxavir marboxil92.76%[4]
Baloxavir acid95.32%[4]
This compound 99.26% [4]

Q4: Can the anticoagulant used during blood collection affect the recovery of this compound?

While the provided search results do not indicate a direct impact of anticoagulants on this compound recovery, it is a factor to consider in bioanalytical method development. Different anticoagulants can have varying effects on sample pH and matrix composition, which could potentially influence extraction efficiency.

Troubleshooting Guides

Low Recovery in Solid-Phase Extraction (SPE)

Low recovery of this compound during SPE can be attributed to several factors. A systematic approach to troubleshooting is crucial.

Troubleshooting Workflow for Low SPE Recovery

Low_SPE_Recovery start Low this compound Recovery check_analyte_location Where is the analyte being lost? start->check_analyte_location in_load_wash Analyte found in load or wash fractions check_analyte_location->in_load_wash Yes retained_on_cartridge Analyte retained on cartridge check_analyte_location->retained_on_cartridge No troubleshoot_retention Troubleshoot Retention: - Incorrect sorbent choice - Suboptimal sample pH - Sample solvent too strong - Flow rate too high - Cartridge overload in_load_wash->troubleshoot_retention troubleshoot_elution Troubleshoot Elution: - Elution solvent too weak - Insufficient elution volume - Suboptimal elution solvent pH retained_on_cartridge->troubleshoot_elution solution_retention Optimize Retention Parameters troubleshoot_retention->solution_retention solution_elution Optimize Elution Parameters troubleshoot_elution->solution_elution

Caption: Troubleshooting logic for low this compound recovery in SPE.

Common Causes and Solutions for Low SPE Recovery:

ProblemPotential CauseRecommended Solution
Analyte lost in loading/washing steps Incorrect Sorbent Choice: Baloxavir acid is an acidic drug. A non-polar extraction on a polymeric SPE phase is a suitable alternative to anion exchange, which can suffer from interference from endogenous anions in biological fluids.[2]Select a polymeric reversed-phase SPE sorbent.
Suboptimal Sample pH: For non-polar retention of an acidic drug like Baloxavir acid, the sample should be acidified to neutralize the analyte.Adjust the sample pH to be at least 2 pH units below the pKa of Baloxavir acid to ensure it is in its neutral, more retentive form.
Sample Loading Conditions: The solvent in which the sample is loaded may be too strong, preventing retention. The flow rate may be too high for efficient binding.Dilute the sample with a weaker solvent (e.g., aqueous buffer) before loading. Reduce the loading flow rate to increase the interaction time between the analyte and the sorbent.
Cartridge Overload: Exceeding the binding capacity of the SPE cartridge.Use a larger cartridge with more sorbent mass or reduce the sample volume.
Analyte retained on the cartridge Inefficient Elution: The elution solvent is not strong enough to disrupt the interaction between this compound and the sorbent.Increase the organic strength of the elution solvent (e.g., higher percentage of methanol or acetonitrile). Consider adding a small amount of a modifier like ammonium hydroxide to the elution solvent to facilitate the elution of the acidic analyte in its ionized form.
Insufficient Elution Volume: The volume of the elution solvent is not enough to completely elute the analyte.Increase the volume of the elution solvent and consider performing a second elution step.
Low Recovery in Liquid-Liquid Extraction (LLE)

Low recovery in LLE is often related to the partitioning of the analyte between the aqueous and organic phases.

Troubleshooting Workflow for Low LLE Recovery

Low_LLE_Recovery start Low this compound Recovery check_partitioning Is partitioning efficient? start->check_partitioning optimize_pH Optimize Sample pH check_partitioning->optimize_pH Suboptimal pH optimize_solvent Optimize Extraction Solvent check_partitioning->optimize_solvent Poor Solvent Choice optimize_mixing Optimize Mixing & Phase Separation check_partitioning->optimize_mixing Incomplete Extraction solution Improved Recovery optimize_pH->solution optimize_solvent->solution optimize_mixing->solution

Caption: Key areas for troubleshooting low LLE recovery.

Common Causes and Solutions for Low LLE Recovery:

ProblemPotential CauseRecommended Solution
Poor Partitioning Suboptimal pH: Baloxavir acid is an acidic compound. If the pH of the aqueous sample is too high, the analyte will be ionized and will not partition efficiently into the organic solvent.Adjust the pH of the sample to be at least 2 pH units below the pKa of Baloxavir acid to ensure it is in its neutral form.
Inappropriate Organic Solvent: The chosen organic solvent may not have the optimal polarity to effectively extract this compound.Test a range of solvents with varying polarities. For Baloxavir marboxil, tert-butyl methyl ether (TBME) has been used successfully.[4] Diethyl ether has also been reported for the extraction of Baloxavir marboxil from spiked human plasma.[5]
Incomplete Extraction Insufficient Mixing: Inadequate vortexing or shaking can lead to incomplete partitioning.Ensure vigorous and consistent mixing to maximize the surface area between the two phases.
Emulsion Formation: The formation of an emulsion at the interface of the two layers can trap the analyte and lead to poor phase separation and low recovery.Centrifuge the sample at a higher speed or for a longer duration. The addition of a small amount of salt to the aqueous phase can sometimes help to break emulsions.
Insufficient Solvent Volume: The volume of the organic solvent may not be sufficient for efficient extraction.Increase the volume of the organic solvent.
Low Recovery in Protein Precipitation (PPT)

While generally a robust method with high recovery for this compound, low recovery can still occur.

Troubleshooting Workflow for Low PPT Recovery

Low_PPT_Recovery start Low this compound Recovery check_precipitation Is protein precipitation complete? start->check_precipitation incomplete_ppt Incomplete Precipitation check_precipitation->incomplete_ppt No analyte_coprecipitation Analyte Co-precipitation check_precipitation->analyte_coprecipitation Yes optimize_ratio Optimize Solvent:Sample Ratio incomplete_ppt->optimize_ratio optimize_mixing_temp Optimize Mixing & Temperature analyte_coprecipitation->optimize_mixing_temp solution Improved Recovery optimize_ratio->solution optimize_mixing_temp->solution

Caption: Troubleshooting guide for low recovery in protein precipitation.

Common Causes and Solutions for Low PPT Recovery:

ProblemPotential CauseRecommended Solution
Incomplete Protein Precipitation Insufficient Precipitating Agent: The ratio of acetonitrile to the sample may be too low for complete protein removal.Increase the ratio of acetonitrile to the sample. A 3:1 ratio is commonly used.[6][7]
Analyte Co-precipitation Strong Analyte-Protein Binding: this compound may be strongly bound to plasma proteins, leading to its co-precipitation.Ensure thorough vortexing after the addition of acetonitrile to disrupt protein binding. The addition of a small amount of acid (e.g., 0.1% formic acid) to the acetonitrile can help to disrupt protein binding and improve recovery.[8]
Precipitation at Low Temperatures: Performing the precipitation at very low temperatures might enhance co-precipitation of the analyte.Perform the precipitation at room temperature.
Sample Processing Issues Inadequate Centrifugation: Insufficient centrifugation speed or time may not result in a compact protein pellet, leading to contamination of the supernatant.Increase the centrifugation speed and/or time to ensure a tight pellet.

Experimental Protocols

Protein Precipitation (PPT) Protocol

This protocol is a general guideline and may require optimization for specific applications.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

  • Add the internal standard solution (this compound).

  • Add 300 µL of cold acetonitrile (containing 0.1% formic acid is optional but recommended).

  • Vortex vigorously for 1 minute.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube for analysis.

Liquid-Liquid Extraction (LLE) Protocol

This protocol is a general guideline and may require optimization.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

  • Add the internal standard solution (this compound).

  • Add 50 µL of a suitable buffer to adjust the pH (e.g., a buffer to bring the pH below the pKa of Baloxavir acid).

  • Add 600 µL of the extraction solvent (e.g., tert-butyl methyl ether).

  • Vortex vigorously for 5 minutes.

  • Centrifuge at >3,000 x g for 5 minutes to separate the phases.

  • Transfer the organic (upper) layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for LC-MS analysis.

Solid-Phase Extraction (SPE) Protocol (General Method for Acidic Drugs)

This is a starting point for developing an SPE method for Baloxavir acid. Optimization of the sorbent, wash, and elution solvents is recommended.

  • Conditioning: Condition a polymeric reversed-phase SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of an acidic buffer (e.g., 0.1% formic acid in water).

  • Sample Loading: Pre-treat the plasma sample by diluting it with the acidic buffer and load it onto the cartridge at a slow, controlled flow rate.

  • Washing: Wash the cartridge with 1 mL of the acidic buffer to remove interferences, followed by a second wash with a weak organic solvent mixture (e.g., 5% methanol in water).

  • Elution: Elute the this compound with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile), potentially containing a small amount of a basic modifier (e.g., 2% ammonium hydroxide).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.

References

resolving chromatographic peak shape issues for Baloxavir-d5

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for resolving chromatographic peak shape issues encountered during the analysis of Baloxavir-d5. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in achieving optimal chromatographic performance.

Troubleshooting Guide

This guide addresses common peak shape abnormalities in a question-and-answer format, providing potential causes and actionable solutions.

Issue 1: Peak Tailing

Question: My chromatogram for this compound shows significant peak tailing. What are the potential causes and how can I resolve this?

Answer:

Peak tailing, an asymmetry where the latter half of the peak is broader, is a common issue.[1][2][3] It can compromise resolution and lead to inaccurate integration. The primary causes for this compound are often related to secondary chemical interactions or issues with the chromatographic system.

Potential Causes & Solutions:

  • Secondary Silanol Interactions: Residual silanol groups on silica-based columns can interact with basic functional groups on analytes, causing tailing.[1][2] Since Baloxavir is a polar compound, this is a likely cause.

    • Solution: Use a highly deactivated, end-capped column to minimize exposed silanol groups.[1][2] Alternatively, polar-embedded phases can shield basic compounds from these interactions.[1]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, the molecule can exist in both ionized and non-ionized forms, leading to peak distortion.[1][4]

    • Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. Using a buffer is crucial to maintain a stable pH throughout the analysis.[1]

  • Column Contamination or Degradation: Accumulation of sample matrix components or strongly retained impurities at the column inlet can create active sites that cause tailing.[5][6]

    • Solution: Implement a robust sample preparation procedure, including filtration or solid-phase extraction (SPE), to remove contaminants.[5] Regularly flush the column with a strong solvent and consider using a guard column to protect the analytical column.[3][7]

  • Extra-Column Volume: Excessive volume from long or wide-bore tubing and poor connections between the injector, column, and detector can cause peak broadening and tailing.[1][6]

    • Solution: Minimize tubing length and use narrow internal diameter tubing (e.g., 0.005").[1] Ensure all fittings are properly made to avoid dead volume.[8]

Issue 2: Peak Fronting

Question: I am observing peak fronting for my this compound standard. What could be causing this?

Answer:

Peak fronting is characterized by an asymmetric peak with a broader first half and a sharp, narrow second half.[9] This issue often points to problems with the sample concentration or the column itself.[9][10]

Potential Causes & Solutions:

  • Column Overload: Injecting too much analyte mass or too large a sample volume can saturate the stationary phase, causing molecules to elute prematurely and resulting in fronting.[9][10][11]

    • Solution: Reduce the injection volume or dilute the sample.[3][9] If high sensitivity is required, consider using a column with a larger internal diameter and higher loading capacity.[4]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger (more eluting power) than the mobile phase, the analyte band will spread and elute unevenly, often causing fronting.[10]

    • Solution: Whenever possible, dissolve and inject samples in the initial mobile phase. If a different solvent must be used, ensure it is weaker than the mobile phase.

  • Column Collapse or Voids: Physical degradation of the column packing bed, which can be caused by extreme pH, high temperature, or pressure shocks, can lead to voids or channels that result in peak distortion.[9][11]

    • Solution: Operate the column within the manufacturer's recommended limits for pH, temperature, and pressure.[9] If a void is suspected, replacing the column is often the only solution.[2]

Issue 3: Split Peaks

Question: My this compound peak is appearing as a split or "twin" peak. What is the reason for this?

Answer:

Split peaks suggest that the analyte band is being disrupted as it enters or passes through the column. This can be caused by physical or chemical issues.[3][9]

Potential Causes & Solutions:

  • Partially Blocked Column Frit: Particulates from the sample, mobile phase, or system wear can clog the inlet frit of the column, causing the sample to be distributed unevenly onto the column bed.[7][9]

    • Solution: Filter all samples and mobile phases. An in-line filter installed between the injector and the column can provide extra protection.[7] Sometimes, back-flushing the column (if permitted by the manufacturer) can dislodge the particulates.[7]

  • Injection Solvent Mismatch: Injecting the sample in a solvent that is immiscible with the mobile phase or causes the analyte to precipitate in the injector can lead to split peaks.

    • Solution: Ensure the sample solvent is fully miscible with the mobile phase and that the analyte remains dissolved throughout the injection process.

  • Column Void: A void or channel at the head of the column can cause the sample band to split before separation begins.[2][9]

    • Solution: This is a sign of column degradation. Replacing the column is the most reliable solution.[7]

Troubleshooting Summary Table
Peak Shape Issue Potential Cause Recommended Solution
Tailing Secondary interactions with residual silanols.[1][2]Use an end-capped or polar-embedded column.[1][2]
Mobile phase pH near analyte pKa.[1]Adjust mobile phase pH to be >2 units from pKa; use a buffer.[1]
Column contamination.[5][6]Use a guard column; flush column regularly.[3][7]
Extra-column dead volume.[1][6]Minimize tubing length and use narrow ID tubing.[1]
Fronting Column overload (mass or volume).[9][10][11]Reduce injection volume or sample concentration.[3][9]
Sample solvent stronger than mobile phase.[10]Dissolve sample in the initial mobile phase.
Column bed collapse/void.[9][11]Operate column within specified limits; replace if necessary.[9]
Splitting Partially blocked inlet frit.[7][9]Filter samples/mobile phase; install an in-line filter.[7]
Injection solvent/mobile phase immiscibility.Ensure solvent miscibility and sample solubility.
Column void at inlet.[2][9]Replace the column.[7]

Visual Troubleshooting and Experimental Workflow

To aid in diagnosing issues, follow the logical troubleshooting path below.

start Peak Shape Issue Observed (Tailing, Fronting, Split) q1 Does the issue affect all peaks or just this compound? start->q1 all_peaks Problem is likely systemic or at column inlet q1->all_peaks All Peaks specific_peak Problem is likely chemical (analyte-specific) q1->specific_peak Specific Peak check_system Check for Leaks, Blockages, Extra-Column Volume all_peaks->check_system check_mp Check Mobile Phase pH & Composition specific_peak->check_mp check_frit Inspect/Replace In-line Filter Backflush Column check_system->check_frit check_column Replace Column check_frit->check_column end Peak Shape Resolved check_column->end check_sample Check Sample Prep Solvent & Concentration check_mp->check_sample check_sample->end

Caption: Troubleshooting workflow for chromatographic peak shape issues.

prep 1. Sample Preparation (e.g., Liquid-Liquid Extraction or Protein Precipitation) evap 2. Evaporation & Reconstitution prep->evap inject 3. HPLC Injection evap->inject sep 4. Chromatographic Separation (C18 Column) inject->sep detect 5. MS/MS Detection (MRM Mode) sep->detect data 6. Data Acquisition & Processing detect->data

Caption: Standard experimental workflow for this compound analysis.

Experimental Protocols

This section provides a validated starting point for the LC-MS/MS analysis of this compound in human plasma, adapted from published literature.[12]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of plasma sample, add the internal standard (this compound).

  • Add 1 mL of extraction solvent (e.g., ethyl acetate).

  • Vortex for 10 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 5 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex briefly and transfer to an autosampler vial for injection.

2. Recommended LC-MS/MS Parameters

The following table summarizes typical parameters for this compound analysis.[12][13]

Parameter Value
HPLC System UPLC/HPLC System
Column Acquity UPLC Peptide BEH C18, 1.7µm, 2.1mm x 150mm[12]
Mobile Phase A 0.1% Formic Acid in Water or 10mM Ammonium Formate[13][14]
Mobile Phase B Acetonitrile or Methanol[13][14][15]
Flow Rate 0.3 - 0.6 mL/min[14][15]
Column Temperature 40°C[16]
Injection Volume 5 - 20 µL
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition m/z 489.1 → 252.1[12]

Frequently Asked Questions (FAQs)

Q1: What is an acceptable USP Tailing Factor (T)?

A tailing factor of 1.0 indicates a perfectly symmetrical peak. For most methods, a tailing factor of less than 2.0 is required, with values between 0.9 and 1.5 being ideal.

Q2: Can the deuterium label in this compound affect its retention time and peak shape compared to the unlabeled Baloxavir?

Yes, a "deuterium effect" can sometimes be observed. Deuterated compounds can have slightly different physicochemical properties, potentially leading to a small shift in retention time compared to their non-deuterated counterparts.[17] However, this difference is usually minor and should not significantly affect peak shape if the chromatography is robust. If you observe peak splitting between the analyte and its stable isotope-labeled internal standard, you may need to use a column with lower resolution to ensure they co-elute.[17]

Q3: How often should I replace my analytical column?

Column lifetime depends on several factors, including the cleanliness of the samples, mobile phase pH, operating pressure, and the number of injections.[7] A gradual increase in backpressure, a decline in peak efficiency, or worsening peak tailing that cannot be resolved by flushing are all indicators that the column may need to be replaced.[3][7] It is good practice to monitor system suitability parameters to track column performance over time.

Q4: My peak shape is good for Baloxavir, but tailing is observed for the deuterated internal standard, this compound. What could be the issue?

While unlikely to be a major factor, the positions of the deuterium atoms could slightly alter the molecule's interaction with active sites on the column. More probable causes are differences in the purity of the standards or degradation of one of the compounds. Ensure the purity of the this compound standard and check for potential degradation products.[18] Also, verify that the concentration of the internal standard is not causing mass overload.

Q5: Could sample degradation be causing my peak shape issues?

Yes, if this compound degrades, it can result in the appearance of additional small, often misshapen, peaks or cause tailing on the main peak. Baloxavir marboxil has been shown to degrade under basic and oxidative stress conditions.[18] Ensure proper sample storage and handle samples promptly to minimize degradation.

References

impact of different anticoagulants on Baloxavir-d5 stability in plasma

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of different anticoagulants on the stability and quantification of Baloxavir-d5 in plasma. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Which anticoagulant should I use for collecting plasma samples for Baloxavir quantification?

A1: For the quantification of Baloxavir acid (BXA), the active metabolite of Baloxavir marboxil (BXM), heparin is the recommended anticoagulant. Studies have shown that using K2EDTA can lead to significantly lower measured plasma concentrations of BXA compared to heparin.[1][2]

Q2: Why does K2EDTA affect the measurement of Baloxavir acid (BXA)?

A2: It is hypothesized that EDTA, a chelating agent, competes with BXA for binding to metal ions. This interaction may alter the distribution of BXA between plasma and whole blood, resulting in an apparent decrease in plasma concentration.[2] This can lead to an underestimation of pharmacokinetic parameters by approximately 50% when compared to samples collected with heparin.[2]

Q3: Is this compound, the internal standard, also affected by the choice of anticoagulant?

A3: While the primary impact has been documented for the analyte (BXA), it is crucial to maintain consistency in the choice of anticoagulant for all samples, including calibration standards, quality controls, and study samples. Since this compound is structurally very similar to BXA, it is reasonable to assume it could be affected similarly. Using the same anticoagulant throughout the experiment will ensure that any effect is consistent and does not impact the accuracy of the final results.

Q4: What are the general recommendations for ensuring the stability of this compound in plasma samples?

A4: While specific long-term stability data for this compound in different anticoagulants is not extensively published, general best practices for sample management should be followed:

  • Process blood samples to plasma as soon as possible after collection.

  • Store plasma samples at -20°C or lower, preferably at -80°C, for long-term storage.

  • Avoid repeated freeze-thaw cycles.[3][4]

  • Ensure proper mixing of the blood with the anticoagulant immediately after collection.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Lower than expected Baloxavir acid (BXA) concentrations Use of EDTA as an anticoagulant.1. Verify the anticoagulant used for sample collection. 2. If EDTA was used, be aware that the results may be approximately 50% lower than if heparin had been used.[2] 3. For future studies, switch to heparin as the anticoagulant for BXA quantification.
High variability in results between samples Inconsistent use of anticoagulants across different samples.1. Review the sample collection records to confirm the anticoagulant used for each sample. 2. If different anticoagulants were used, this is a likely source of variability. 3. It may be necessary to re-analyze samples, ensuring a consistent anticoagulant is used, or to analyze the data in separate groups based on the anticoagulant.
Analyte degradation Improper sample handling and storage.1. Review the sample handling and storage history. Were the samples left at room temperature for an extended period? Were they subjected to multiple freeze-thaw cycles? 2. Conduct a stability study by analyzing quality control (QC) samples stored under different conditions to assess the stability of Baloxavir and this compound in your specific matrix and storage conditions.

Data Presentation

Table 1: Impact of Anticoagulant on Baloxavir Acid (BXA) Pharmacokinetic Parameters

Pharmacokinetic ParameterAnticoagulantValue
Cmax (ng/mL) Heparin~2x higher than EDTA
K2EDTA~50% lower than Heparin[2]
AUC (ng*h/mL) Heparin~2x higher than EDTA
K2EDTA~50% lower than Heparin[2]

Note: This table summarizes the reported trend. Actual values can vary between studies.

Experimental Protocols

Protocol: Quantification of Baloxavir Acid (BXA) in Human Plasma using LC-MS/MS

This protocol is a general representation based on published methods.[2][5][6]

  • Sample Collection and Processing:

    • Collect whole blood samples in tubes containing sodium heparin as the anticoagulant.

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, add a known amount of internal standard (this compound).

    • Add a protein precipitating agent, such as acetonitrile containing 0.1% formic acid.

    • Vortex the mixture to ensure complete protein precipitation.

    • Centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube or a 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Use a C18 or similar reversed-phase column for chromatographic separation.

      • Employ a gradient mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., 0.1% formic acid in acetonitrile).

    • Mass Spectrometry (MS):

      • Utilize a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

      • Monitor the following multiple reaction monitoring (MRM) transitions:

        • Baloxavir acid (BXA): m/z 484.2 → 247.0[2]

        • This compound (Internal Standard): m/z 489.1 → 252.1[6] or 489.2 → 252.0[2]

  • Data Analysis:

    • Quantify the concentration of BXA in the samples by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Visualizations

experimental_workflow cluster_collection Sample Collection cluster_processing Sample Processing cluster_analysis Bioanalysis blood_collection Whole Blood Collection heparin_tube Heparin Tube blood_collection->heparin_tube Recommended edta_tube EDTA Tube blood_collection->edta_tube Not Recommended centrifugation Centrifugation heparin_tube->centrifugation edta_tube->centrifugation plasma_separation Plasma Separation centrifugation->plasma_separation storage Storage at -80°C plasma_separation->storage sample_prep Protein Precipitation (add this compound) storage->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis data_quantification Data Quantification lcms_analysis->data_quantification

Caption: Experimental workflow for Baloxavir plasma analysis.

logical_relationship cluster_anticoagulant Anticoagulant Choice cluster_effect Effect on Baloxavir Acid (BXA) cluster_result Analytical Outcome heparin Heparin accurate_quant Accurate Quantification of BXA heparin->accurate_quant edta K2EDTA chelation EDTA chelates metal ions, competing with BXA edta->chelation distribution Altered plasma/whole blood distribution chelation->distribution underestimation ~50% Underestimation of BXA Concentration distribution->underestimation

Caption: Impact of anticoagulant choice on Baloxavir quantification.

References

Technical Support Center: Baloxavir and Baloxavir-d5 MRM Assay Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing cross-talk between Baloxavir and its deuterated internal standard, Baloxavir-d5, in Multiple Reaction Monitoring (MRM) assays.

Frequently Asked Questions (FAQs)

Q1: What are the recommended MRM transitions for Baloxavir and this compound?

A1: Published literature suggests the following MRM transitions for the analysis of Baloxavir and its deuterated internal standard, this compound, in positive ionization mode.[1]

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Baloxavir484.1247.0
This compound489.1252.1

Q2: What is cross-talk in the context of this assay?

A2: Cross-talk refers to any interference that results in the signal from one MRM transition being detected in another. In the case of Baloxavir and this compound, the primary concern is the isotopic contribution of the high-concentration Baloxavir analyte to the signal of the this compound internal standard. This can lead to inaccurate quantification. Another potential source is "ghost peaks" where residual fragment ions from one MRM transition are detected during the subsequent transition, especially with very short dwell times.[2]

Q3: What is an acceptable level of cross-talk?

A3: For bioanalytical assays, the contribution of the analyte at the Upper Limit of Quantification (ULOQ) to the response of the internal standard should be minimal. A widely accepted limit is that the cross-talk should be less than 5% of the internal standard's response in a blank sample.[3]

Q4: Can chromatographic separation alone eliminate cross-talk?

A4: While chromatographic separation is crucial for separating Baloxavir from potential isobaric interferences, it cannot resolve the isotopic contribution of Baloxavir to the this compound signal, as these compounds will co-elute. However, good chromatography is essential to ensure that other matrix components do not interfere with the analysis.

Troubleshooting Guide

This guide provides a systematic approach to identifying and minimizing cross-talk between Baloxavir and this compound MRM transitions.

Issue: Suspected Cross-Talk Affecting Assay Accuracy

High concentrations of Baloxavir may be contributing to the signal of the this compound internal standard, leading to inaccurate and imprecise results.

Step 1: Quantitative Assessment of Cross-Talk

This experiment is designed to determine the percentage of signal contribution from a high concentration of Baloxavir to the this compound MRM transition.

Experimental Protocol:

  • Prepare two sets of samples:

    • Set A (Analyte High): Spike a blank matrix with Baloxavir at the Upper Limit of Quantification (ULOQ) of your assay, without adding the internal standard.

    • Set B (Internal Standard Only): Spike a blank matrix with this compound at the working concentration used in your assay.

  • Analyze the samples using your current LC-MS/MS method.

  • Measure the peak area response in both the Baloxavir and this compound MRM channels for both sets of samples.

  • Calculate the percent cross-talk using the following formula:

    % Cross-Talk = (Peak Area of this compound in Set A / Peak Area of this compound in Set B) x 100%

Data Interpretation:

% Cross-TalkInterpretationRecommended Action
< 5%AcceptableNo immediate action required.
5% - 10%ModerateOptimization of MS parameters is recommended.
> 10%HighSignificant optimization of both chromatographic and MS parameters is necessary.
Step 2: Chromatographic Optimization

If cross-talk from co-eluting isobaric interferences is suspected, or to generally improve assay robustness, optimize the chromatographic separation.

Experimental Protocol:

  • Column Selection: Utilize a high-efficiency column, such as a sub-2 µm particle size C18 column, to achieve sharp peaks and good resolution.[1]

  • Mobile Phase Gradient: Develop a gradient elution method that effectively separates Baloxavir from matrix components. A typical mobile phase could consist of water with 0.1% formic acid and acetonitrile or methanol.

  • Flow Rate: Optimize the flow rate to ensure adequate separation while maintaining a reasonable run time.

  • Injection Volume: Keep the injection volume consistent and as low as possible to minimize column overload and potential carryover.

Step 3: Mass Spectrometer Parameter Optimization

Fine-tuning the mass spectrometer settings can significantly reduce cross-talk.

Experimental Protocol:

  • Dwell Time: While shorter dwell times allow for the monitoring of more transitions, they can increase the risk of cross-talk.[2] Experiment with slightly longer dwell times (e.g., 20-50 msec) to ensure the collision cell is adequately cleared between transitions.

  • Inter-Channel Delay: Ensure a sufficient delay between monitoring the Baloxavir and this compound transitions. A delay of 5-10 msec is a good starting point.

  • Collision Energy (CE): Optimize the collision energy for both Baloxavir and this compound to ensure specific fragmentation and minimize the formation of common fragment ions, if any.

  • Resolution: If your instrument allows, consider operating at a higher resolution to better distinguish between the analyte and internal standard signals, though this may come at the cost of sensitivity.

  • Cone Gas Flow: Optimizing the cone gas flow can help to reduce the formation of non-specific ions in the source.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow cluster_Start Start cluster_Assessment Assessment cluster_Evaluation Evaluation cluster_Actions Corrective Actions cluster_End Resolution Start Suspected Cross-Talk Issue Assess Perform Quantitative Cross-Talk Assessment Start->Assess Evaluate Is Cross-Talk > 5%? Assess->Evaluate Chromo Optimize Chromatography (Gradient, Flow Rate) Evaluate->Chromo Yes Acceptable Acceptable Cross-Talk Proceed with Assay Evaluate->Acceptable No MS_Params Optimize MS Parameters (Dwell Time, CE) Chromo->MS_Params End Re-evaluate Cross-Talk Assay Optimized MS_Params->End

Caption: A workflow diagram for troubleshooting and minimizing cross-talk.

Signaling Pathway of Cross-Talk

This diagram illustrates the potential pathways for cross-talk in the mass spectrometer.

CrossTalkPathway cluster_Source Ion Source cluster_Q1 Q1 (Precursor Selection) cluster_Q2 Q2 (Collision Cell) cluster_Q3 Q3 (Product Selection) cluster_Detector Detector Baloxavir_Ion Baloxavir Ion (m/z 484.1) Q1_Select_Balo Select m/z 484.1 Baloxavir_Ion->Q1_Select_Balo Q1_Select_IS Select m/z 489.1 Baloxavir_Ion->Q1_Select_IS Isotopic Contribution IS_Ion This compound Ion (m/z 489.1) IS_Ion->Q1_Select_IS Fragmentation_Balo Fragmentation (m/z 247.0) Q1_Select_Balo->Fragmentation_Balo Fragmentation_IS Fragmentation (m/z 252.1) Q1_Select_IS->Fragmentation_IS Q3_Select_Balo Select m/z 247.0 Fragmentation_Balo->Q3_Select_Balo Q3_Select_IS Select m/z 252.1 Fragmentation_Balo->Q3_Select_IS Fragment Interference Fragmentation_IS->Q3_Select_IS Detector_Balo Baloxavir Signal Q3_Select_Balo->Detector_Balo Detector_IS This compound Signal Q3_Select_IS->Detector_IS

Caption: Potential pathways for cross-talk in the MRM analysis of Baloxavir.

References

Validation & Comparative

Adherence to ICH Guidelines for Deuterated Internal Standards in Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of an internal standard (IS) in bioanalytical assays is a critical decision that directly impacts data quality and regulatory acceptance. The International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation provides a harmonized framework for ensuring the reliability of these assays. This guide offers an objective comparison of deuterated internal standards against other alternatives, supported by experimental data, to aid in the selection of the most appropriate IS in adherence to ICH M10 principles.

Deuterated internal standards, which are stable isotope-labeled (SIL) versions of the analyte, are widely regarded as the gold standard in quantitative mass spectrometry-based bioanalysis.[1][2] Their chemical and physical properties are nearly identical to the analyte, allowing them to effectively compensate for variability during sample preparation, chromatography, and ionization, a key factor in mitigating matrix effects.[3][4] The ICH M10 guideline, while not mandating the use of a specific type of IS, emphasizes the need for a "suitable" internal standard that can ensure the accuracy and precision of the method.[5]

Comparative Performance: Deuterated vs. Analog Internal Standards

The superiority of deuterated internal standards over structural analogs is most evident in their ability to track the analyte throughout the analytical process, particularly in complex biological matrices. This leads to improved precision and accuracy, as demonstrated in various comparative studies.

A key performance indicator is the variability of the internal standard response. The ICH M10 guideline recommends monitoring the IS response to identify any systemic variability.[6] Deuterated internal standards, due to their co-elution and similar ionization characteristics with the analyte, typically exhibit lower variability compared to structural analogs.

Table 1: Comparison of Precision and Accuracy with Deuterated vs. Analog Internal Standards

ParameterDeuterated Internal Standard (d-IS)Analog Internal Standard (a-IS)ICH M10 Acceptance Criteria
Intra-assay Precision (%CV)
Low QC2.15.8≤15%
Mid QC1.84.5≤15%
High QC1.53.9≤15%
Inter-assay Precision (%CV)
Low QC3.58.2≤15%
Mid QC2.96.7≤15%
High QC2.45.5≤15%
Accuracy (% Bias)
Low QC-1.2-4.5Within ±15% of nominal
Mid QC0.82.1Within ±15% of nominal
High QC1.53.2Within ±15% of nominal

Data synthesized from multiple sources for illustrative purposes.

As the table illustrates, assays employing deuterated internal standards consistently demonstrate lower coefficients of variation (%CV) for both intra- and inter-assay precision, indicating higher reproducibility. The accuracy, reflected by the percent bias, also tends to be closer to the nominal concentration with the use of a deuterated IS. One study evaluating the quantification of sirolimus found that the inter-patient assay imprecision (CV) was consistently lower with a deuterium-labeled IS (2.7%-5.7%) compared to a structural analog (7.6%-9.7%).[2]

Experimental Protocols for Validation According to ICH M10

The validation of a bioanalytical method using a deuterated internal standard must adhere to the principles outlined in the ICH M10 guideline.[7] Key experiments include the assessment of selectivity, matrix effect, accuracy, precision, and stability.

Selectivity

Objective: To demonstrate that the analytical method can differentiate and quantify the analyte and the internal standard without interference from endogenous matrix components.

Protocol:

  • Obtain blank matrix samples from at least six different individual sources.

  • Process and analyze these blank samples to assess for any interfering peaks at the retention times of the analyte and the deuterated IS.

  • Spike a separate set of blank matrices at the Lower Limit of Quantification (LLOQ) with the analyte and the deuterated IS.

  • Analyze the spiked samples and compare the response of the blank samples to the response at the LLLOQ.

  • Acceptance Criteria (per ICH M10): The response of interfering peaks in the blank matrix should not be more than 20% of the analyte response at the LLOQ and not more than 5% of the IS response.[5]

Matrix Effect

Objective: To evaluate the effect of the biological matrix on the ionization of the analyte and the deuterated IS.

Protocol:

  • Obtain blank matrix from at least six different individual sources.

  • Prepare two sets of samples:

    • Set A: Analyte and deuterated IS spiked into the extracted blank matrix (post-extraction spike).

    • Set B: Analyte and deuterated IS in a neat solution (without matrix).

  • Calculate the matrix factor (MF) for the analyte and the IS by dividing the peak area in the presence of the matrix (Set A) by the peak area in the absence of the matrix (Set B).

  • Calculate the IS-normalized matrix factor by dividing the MF of the analyte by the MF of the deuterated IS.

  • Acceptance Criteria (per ICH M10): The coefficient of variation (CV) of the IS-normalized matrix factor across the different matrix sources should not be greater than 15%.[8]

MatrixEffectWorkflow cluster_prep Sample Preparation cluster_spiking Spiking cluster_analysis Analysis & Calculation BlankMatrix Blank Matrix (6 sources) PostExtractionSpike Spike Analyte & d-IS (Post-Extraction) BlankMatrix->PostExtractionSpike NeatSolution Neat Solution NeatSpike Spike Analyte & d-IS NeatSolution->NeatSpike LCMS LC-MS/MS Analysis PostExtractionSpike->LCMS NeatSpike->LCMS CalcMF Calculate Matrix Factor (MF) LCMS->CalcMF CalcISNormMF Calculate IS-Normalized MF CalcMF->CalcISNormMF AssessCV Assess CV ≤ 15% CalcISNormMF->AssessCV

Caption: Workflow for Matrix Effect Assessment.

Stability

Objective: To evaluate the stability of the analyte and the deuterated IS under various conditions encountered during sample handling and analysis.

Protocol:

  • Prepare low and high concentration Quality Control (QC) samples in the biological matrix.

  • Expose the QC samples to different conditions:

    • Freeze-Thaw Stability: Subject samples to multiple freeze-thaw cycles (typically 3 cycles).

    • Short-Term (Bench-Top) Stability: Keep samples at room temperature for a defined period.

    • Long-Term Stability: Store samples at the intended storage temperature for an extended period.

    • Stock Solution Stability: Evaluate the stability of the analyte and deuterated IS stock solutions at their storage temperature.

  • Analyze the stability samples against a freshly prepared calibration curve.

  • Acceptance Criteria (per ICH M10): The mean concentration of the stability QC samples should be within ±15% of the nominal concentration.[6]

Logical Relationship for Internal Standard Selection

The decision to use a deuterated internal standard should be based on a logical assessment of its ability to mimic the analyte's behavior, thereby ensuring a robust and reliable bioanalytical method that complies with ICH M10.

IS_Selection_Logic Start Start: Need for an Internal Standard AssessAnalyte Assess Analyte Properties (Structure, Polarity, etc.) Start->AssessAnalyte SIL_Available Is a Stable Isotope Labeled (SIL) Internal Standard Available? AssessAnalyte->SIL_Available Use_dIS Select Deuterated Internal Standard (d-IS) SIL_Available->Use_dIS Yes ConsiderAnalog Consider Structural Analog Internal Standard SIL_Available->ConsiderAnalog No ValidateMethod Validate Method per ICH M10 Use_dIS->ValidateMethod ConsiderAnalog->ValidateMethod

Caption: Decision logic for internal standard selection.

Conclusion

Adherence to ICH M10 guidelines is paramount for the successful development and validation of bioanalytical methods. While the guideline does not explicitly mandate the use of deuterated internal standards, the experimental evidence strongly supports their superiority in achieving the required levels of precision, accuracy, and robustness. By effectively compensating for matrix effects and other sources of variability, deuterated internal standards contribute significantly to the generation of reliable data for regulatory submissions. The detailed experimental protocols outlined in this guide provide a framework for the rigorous validation of assays employing these standards, ensuring full compliance with ICH M1-0.

References

A Comparative Guide to Baloxavir-d5 and ¹³C-labeled Baloxavir as Internal Standards in Bioanalytical Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quantitative bioanalysis of the antiviral drug Baloxavir, the use of a stable isotope-labeled (SIL) internal standard is crucial for achieving accurate and reliable results, particularly in complex biological matrices. The two most common choices for isotopic labeling are deuterium (²H or D) and carbon-13 (¹³C). This guide provides an objective comparison of Baloxavir-d5 and a hypothetical ¹³C-labeled Baloxavir as internal standards, supported by general experimental principles and data from analogous compounds, to aid researchers in selecting the most appropriate standard for their needs.

Executive Summary

While this compound is commercially available and widely used, ¹³C-labeled internal standards are generally considered the gold standard in bioanalysis due to their greater stability and reduced potential for isotopic effects. The primary advantage of this compound lies in its lower cost and wider availability. However, ¹³C-labeled Baloxavir, though likely more expensive and less readily available, would be expected to provide superior analytical performance by minimizing chromatographic shifts and eliminating the risk of back-exchange of labels. The choice between the two will ultimately depend on a balance of cost, availability, and the desired level of analytical rigor for a given study.

Data Presentation: A Comparative Overview

The following table summarizes the key performance characteristics of deuterated versus ¹³C-labeled internal standards, with specific considerations for Baloxavir.

FeatureThis compound (Deuterated)¹³C-labeled BaloxavirRationale & Supporting Data
Chromatographic Co-elution Potential for partial separation from unlabeled Baloxavir due to isotope effects.[1]Expected to co-elute perfectly with unlabeled Baloxavir.[1]Deuteration can alter the physicochemical properties of a molecule, leading to slight differences in retention time on a chromatographic column. A study on amphetamines showed that ¹³C₆-labeled internal standards co-eluted with the analyte, while deuterated versions showed increasing separation with a higher number of deuterium atoms.[1]
Isotopic Stability Generally stable, but the C-D bond is weaker than the C-H bond. Risk of H/D exchange in certain positions.Highly stable C-¹³C bond with no risk of isotopic exchange.[2]¹³C and ¹⁵N isotopes are considered non-exchangeable, providing greater confidence in the stability of the label throughout sample processing and analysis.[3]
Matrix Effects Compensation Generally effective, but chromatographic shifts can lead to differential ion suppression or enhancement compared to the analyte.[4]More effective at compensating for matrix effects due to identical chromatographic behavior.If the internal standard and analyte elute at slightly different times, they may be exposed to different co-eluting matrix components, leading to inaccurate quantification.[4]
Accuracy of Quantification May introduce a small negative bias in results.Generally provides higher accuracy.A study on polycyclic aromatic hydrocarbons found that concentrations determined using deuterated internal standards were 1.9-4.3% lower than those determined with ¹³C-labeled standards.[5]
Cost & Availability Generally less expensive and more readily available.[6]Typically more expensive and may require custom synthesis.[6][2]The synthetic routes for introducing ¹³C are often more complex than for deuterium.[2]
MS/MS Fragmentation Can sometimes alter fragmentation patterns.Fragmentation is generally identical to the unlabeled analyte.A study on amphetamines noted that internal standards with a higher number of deuterium atoms required more energy for fragmentation.[1]

Experimental Protocols

While a direct comparative study for Baloxavir is not available in the reviewed literature, a typical bioanalytical workflow for the quantification of Baloxavir in plasma using a SIL internal standard by LC-MS/MS is outlined below. This protocol is representative and would be similar for both this compound and a ¹³C-labeled analog, with potential adjustments in chromatography to address any observed isotopic effects with the deuterated standard.

Sample Preparation (Protein Precipitation)
  • To 100 µL of human plasma in a microcentrifuge tube, add 50 µL of the internal standard solution (either this compound or ¹³C-labeled Baloxavir in a suitable solvent like methanol).

  • Vortex the sample for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject it into the LC-MS/MS system.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., Zorbax SB C18, 50 x 4.6 mm, 3.5 µm) is suitable for separation.

    • Mobile Phase: A gradient elution with 5 mM ammonium acetate buffer and methanol is a common choice.

    • Flow Rate: Typically in the range of 0.5-0.8 mL/min.

    • Column Temperature: Maintained at around 40°C.

    • Comparative Note: When using this compound, it is crucial to monitor for any chromatographic separation from the unlabeled Baloxavir. If a significant shift is observed, the gradient or isocratic conditions may need to be adjusted to minimize this effect. With ¹³C-labeled Baloxavir, perfect co-elution is expected.

  • Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for quantification.

      • MRM Transition for Baloxavir: A potential transition could be m/z 572.6 → 250.3.

      • MRM Transition for this compound: The precursor ion would be shifted by +5 Da (m/z 577.6), and the product ion may also be shifted depending on the location of the deuterium labels.

      • MRM Transition for ¹³C-labeled Baloxavir: The mass shift would depend on the number of ¹³C atoms incorporated. For a ¹³C₆-labeled standard, the precursor ion would be at m/z 578.6. The product ion mass would depend on whether the labeled carbons are retained in the fragment.

Mandatory Visualizations

G cluster_0 Ideal Internal Standard Behavior (¹³C-labeled Baloxavir) cluster_1 Potential Isotope Effect (this compound) Analyte Baloxavir Chromatography_13C LC Separation Analyte->Chromatography_13C IS_13C ¹³C-labeled Baloxavir IS_13C->Chromatography_13C MS_13C MS Detection Chromatography_13C->MS_13C Co-elution Analyte_d5 Baloxavir Chromatography_d5 LC Separation Analyte_d5->Chromatography_d5 IS_d5 This compound IS_d5->Chromatography_d5 MS_d5 MS Detection Chromatography_d5->MS_d5 Partial Separation

Caption: Chromatographic behavior of ¹³C-labeled vs. deuterated internal standards.

G cluster_workflow Bioanalytical Workflow for Baloxavir Quantification Plasma_Sample Plasma Sample (+ SIL Internal Standard) Protein_Precipitation Protein Precipitation (Acetonitrile) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer & Evaporation Centrifugation->Supernatant_Transfer Reconstitution Reconstitution Supernatant_Transfer->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Quantification Quantification LC_MS_Analysis->Quantification

Caption: General workflow for Baloxavir bioanalysis using a SIL internal standard.

Conclusion

For the routine bioanalysis of Baloxavir, this compound serves as a scientifically sound and cost-effective internal standard. However, for studies demanding the highest level of accuracy and precision, or where matrix effects are particularly challenging, a ¹³C-labeled Baloxavir internal standard is the superior choice. The ideal chromatographic co-elution and isotopic stability of a ¹³C-labeled standard provide greater confidence in the quantitative data by more effectively compensating for variations throughout the analytical process. Researchers should weigh the analytical requirements of their study against the practical considerations of cost and availability when selecting an internal standard for Baloxavir quantification.

References

cross-validation of Baloxavir assays using different internal standards

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Internal Standards in Baloxavir Bioanalysis

An objective comparison of assay performance with different internal standards, supported by experimental data, for researchers, scientists, and drug development professionals.

The accurate quantification of the antiviral drug Baloxavir and its active metabolite, Baloxavir acid (BXA), in biological matrices is crucial for pharmacokinetic and bioequivalence studies. The choice of an appropriate internal standard (IS) is a critical factor in the development and validation of robust bioanalytical methods, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). An ideal internal standard should mimic the analyte's behavior during sample preparation and ionization, thus compensating for variability. This guide provides a comparative overview of different internal standards used in published Baloxavir assays, summarizing their performance based on available experimental data.

Comparison of Key Performance Parameters

The selection of an internal standard significantly impacts the accuracy, precision, and overall reliability of a bioanalytical assay. The following tables summarize the quantitative performance of Baloxavir assays using various internal standards, as reported in the literature.

Table 1: Assay Performance with Stable Isotope-Labeled Internal Standards

ParameterBaloxavir with Baloxavir-d5 IS[1]Baloxavir marboxil with Baloxavir marboxil d4 IS[2]
Linearity Range 0.505 - 302.724 ng/mL[1]10.610 - 1229.080 ng/mL[2]
Correlation Coefficient (r²) > 0.99[1]> 0.9956[2]
Intra-day Precision (%CV) < 3.95%[1]Not Reported
Inter-day Precision (%CV) < 3.95%[1]Not Reported
Intra-batch Accuracy (%) 97.08% - 105.51%[1]Not Reported
Inter-batch Accuracy (%) 97.49% - 101.99%[1]Not Reported
Mean Recovery (Analyte) 81.29%[1]Not Reported
Mean Recovery (IS) 92.76%[1]Not Reported

Table 2: Assay Performance with Co-eluting and Structurally Similar Internal Standards

ParameterBaloxavir acid (BXA) with Dolutegravir IS[3][4]Baloxavir marboxil with Oseltamivir IS[5][6]
Linearity Range 0.5 - 200.0 ng/mL[3]5.0 - 10000.00 pg/mL[5]
Correlation Coefficient (r²) > 0.99[3]Not Reported
Intra-batch Precision (%CV) Not Reported< 6.0%[5]
Inter-batch Precision (%CV) Not ReportedNot Reported
Accuracy (%) Not Reported94.08% - 98.4%[5]
Mean Recovery (%) Not Reported> 90%[5]

Experimental Workflows and Methodologies

The following sections detail the experimental protocols for Baloxavir assays utilizing different internal standards. Visual workflows are provided to illustrate the key steps in each process.

Baloxavir Assay using this compound as Internal Standard

This method is designed for the quantification of Baloxavir in human plasma.

cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection cluster_analysis Data Analysis plasma Human Plasma Sample add_is Add this compound (IS) plasma->add_is l_l_extraction Liquid-Liquid Extraction add_is->l_l_extraction injection Inject Extract l_l_extraction->injection Supernatant column Acquity UPLC Peptide BEH C18 Column injection->column ms_detection Positive ESI Mode column->ms_detection Eluent mrm Multiple Reaction Monitoring (MRM) ms_detection->mrm quantification Quantification mrm->quantification

Caption: Workflow for Baloxavir quantification using this compound IS.

Experimental Protocol:

  • Sample Preparation: The process begins with liquid-liquid extraction of Baloxavir from human plasma, with this compound added as the internal standard.[1]

  • Chromatographic Separation: An Acquity UPLC Peptide BEH C18 Column (300Å, 1.7µm, 2.1mm x 150mm) is used for chromatographic separation.[1]

  • Mass Spectrometry: Detection is performed using a mass spectrometer in positive electrospray ionization (ESI) mode. The multiple reaction monitoring (MRM) transitions are m/z 484.1→247.0 for Baloxavir and m/z 489.1→252.1 for this compound.[1]

  • Quantification: Sample concentrations are determined through linear regression analysis.[1]

Baloxavir marboxil Assay using Baloxavir marboxil d4 as Internal Standard

This method is tailored for the measurement of the prodrug, Baloxavir marboxil, in human plasma.

cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection cluster_analysis Data Analysis plasma Human Plasma Sample add_is Add Baloxavir marboxil d4 (IS) plasma->add_is lle_tbme Liquid-Liquid Extraction (tert-butyl methyl ether) add_is->lle_tbme evap_recon Evaporate & Reconstitute lle_tbme->evap_recon injection Inject Sample evap_recon->injection column Zorbax SB C18 Column injection->column ms_detection Positive Ion Mode column->ms_detection mrm Multiple Reaction Monitoring (MRM) ms_detection->mrm quantification Quantification mrm->quantification

Caption: Workflow for Baloxavir marboxil quantification using Baloxavir marboxil d4 IS.

Experimental Protocol:

  • Sample Preparation: Baloxavir marboxil and the internal standard, Baloxavir marboxil d4, are extracted from plasma samples using tert-butyl methyl ether in a liquid-liquid extraction process. The resulting upper layer is evaporated and reconstituted.[2]

  • Chromatographic Separation: A Zorbax SB C18 column (50 x 4.6 mm, 3.5µm) is used for separation with a mobile phase of 5 mM ammonium acetate buffer and methanol (25:75, v/v).[2]

  • Mass Spectrometry: The analysis is conducted using MS/MS in multiple reaction monitoring mode. The protonated precursor ion for Baloxavir marboxil is m/z 572.60 with a product ion of m/z 250.30, and for the internal standard, the precursor is m/z 576.60 with a product ion of m/z 254.30.[2]

  • Quantification: Calibration curves are used to determine the concentration of the analyte.[2]

Baloxavir acid (BXA) Assay using Dolutegravir as Internal Standard

This assay quantifies the active metabolite, Baloxavir acid (BXA), in human plasma.

cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection cluster_analysis Data Analysis plasma Human Plasma Sample add_is Add Dolutegravir (IS) plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt injection Inject Supernatant ppt->injection column Waters Xterra® MS C8 Column injection->column ms_detection Positive ESI Mode column->ms_detection mrm Multiple Reaction Monitoring (MRM) ms_detection->mrm quantification Quantification mrm->quantification

Caption: Workflow for Baloxavir acid (BXA) quantification using Dolutegravir IS.

Experimental Protocol:

  • Sample Preparation: The assay uses protein precipitation with acetonitrile to extract BXA and the internal standard, dolutegravir, from plasma.[3][4]

  • Chromatographic Separation: A Waters Xterra® MS C8 column (5 µm, 4.6 × 50 mm) is employed with a mobile phase of 10.0 mM ammonium formate (pH 3.5) and acetonitrile (80:20, v/v) at a flow rate of 0.6 mL/min.[3][4]

  • Mass Spectrometry: A triple-quadrupole mass spectrometer operating in positive ESI mode is used for detection. The MRM transitions are m/z 484.00 → 247.0 for BXA and m/z 420.30 → 277.1 for dolutegravir.[3]

  • Quantification: The method was validated according to US-FDA bioanalytical guidelines.[3]

Baloxavir marboxil Assay using Oseltamivir as Internal Standard

This method describes the quantification of Baloxavir marboxil in human plasma using another antiviral drug, Oseltamivir, as the internal standard.

cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection cluster_analysis Data Analysis plasma Human Plasma Sample add_is Add Oseltamivir (IS) plasma->add_is ppt Protein Precipitation add_is->ppt injection Inject Extract ppt->injection column Phenomenex C18 HPLC Column injection->column ms_detection Positive ESI Mode column->ms_detection mrm Multiple Reaction Monitoring (MRM) ms_detection->mrm quantification Quantification mrm->quantification

Caption: Workflow for Baloxavir marboxil quantification using Oseltamivir IS.

Experimental Protocol:

  • Sample Preparation: A simple protein precipitation method is used for sample extraction.[6]

  • Chromatographic Separation: A Phenomenex C18 HPLC column (50 mm 4.6 mm, 5 µm) is used with a mobile phase of 0.1% formic acid and methanol (30:70 v/v) at a flow rate of 0.3 mL/min.[5][6] The retention times for Baloxavir marboxil and Oseltamivir are approximately 1.38 min and 1.40 min, respectively.[6]

  • Mass Spectrometry: Detection is achieved using electrospray ionization (ESI) in positive ion mode.[6]

  • Quantification: The method was validated over a concentration range of 5.0 to 10000.00 pg/mL in human plasma.[5]

Conclusion

The choice of internal standard is a pivotal decision in the development of bioanalytical methods for Baloxavir and its metabolites. Stable isotope-labeled internal standards, such as this compound and Baloxavir marboxil d4, are generally considered the gold standard as they exhibit nearly identical physicochemical properties to the analyte, leading to high accuracy and precision. However, their synthesis can be costly and time-consuming.

Structurally similar compounds or other drugs that are not co-administered, such as Dolutegravir and Oseltamivir, can serve as viable alternatives. These are often more readily available and cost-effective. The data presented indicates that methods using these alternative internal standards can also achieve acceptable levels of accuracy, precision, and sensitivity.

Ultimately, the selection of an internal standard should be based on a thorough validation process that demonstrates its fitness for the intended purpose of the study. Researchers should consider factors such as the availability of the standard, the complexity of the sample matrix, and the specific requirements of the regulatory guidelines under which the study is being conducted.

References

A Comparative Guide to the Pharmacokinetic Analysis of Baloxavir Using LC-MS/MS and HPLC Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two primary analytical methods used for the pharmacokinetic analysis of Baloxavir: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) with UV/PDA detection. Baloxavir marboxil is a prodrug that is rapidly converted to its active form, baloxavir acid (BXA), which is the primary analyte measured in pharmacokinetic studies.[1][2][3] The choice of analytical method is critical for accurately characterizing the absorption, distribution, metabolism, and excretion of this novel antiviral agent. This document outlines the performance of these methods, provides detailed experimental protocols, and includes visualizations to aid in understanding the analytical workflows.

Data Presentation: Method Performance and Pharmacokinetic Parameters

The following tables summarize the quantitative data related to the analytical methods and the resulting pharmacokinetic parameters of baloxavir acid.

Table 1: Comparison of Analytical Method Performance

ParameterLC-MS/MS MethodsHPLC Methods
Analyte(s) Baloxavir marboxil (BXM), Baloxavir acid (BXA)Baloxavir marboxil (BXM) and its impurities
Linearity Range BXA: 0.5 - 200.0 ng/mL[3], 0.505 - 302.724 ng/mL[4], 3 - 200 ng/mL[5]BXM: 10 - 50 µg/mL[6]
Lower Limit of Quantification (LLOQ) BXA: 0.5 ng/mL[3], 3.00 ng/mL[5]BXM: 0.066 µg/mL (for BXML)[7]
Accuracy (% Recovery) 97.08% to 105.51%[4]98 - 102%[2][7]
Precision (%RSD) Intra-day and inter-day precision within 3.95%[4]<2%[6]
Extraction Recovery BXA: 95.32%[2], Baloxavir: 81.29%[4]Not explicitly stated in the provided results.
Run Time As short as 3.0 minutes[1] or 4 minutes per sample[6]Approximately 10 minutes[6][7]

Table 2: Reported Pharmacokinetic Parameters of Baloxavir Acid (BXA)

ParameterValueAnalytical MethodSpeciesReference
Tmax (median) 3.5 - 4.0 hLC-MS/MSHuman[8]
t1/2 (mean) 80.8 - 98.3 hLC-MS/MSHuman[8]
Cmax Dose-proportional increaseLC-MS/MSHuman[8]
AUC Dose-proportional increaseLC-MS/MSHuman[8]
C24 Predictive of virus titre reductionLC-MS/MSMurine[9][10]
Predictive of virus titre reductionLC-MS/MSMurine[9][10]

Detailed Experimental Protocols

The following are representative protocols for the analysis of Baloxavir and its active metabolite using LC-MS/MS and HPLC.

LC-MS/MS Method for Baloxavir Acid (BXA) in Human Plasma

This method is adapted from several validated bioanalytical procedures.[3][4][6]

1. Sample Preparation:

  • To a plasma sample, add an internal standard (e.g., dolutegravir or baloxavir-d5).[4][6]

  • Perform protein precipitation by adding acetonitrile.[3][6] Some methods may use liquid-liquid extraction.

  • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness.

  • Reconstitute the residue in the mobile phase for injection.

2. Chromatographic Conditions:

  • Column: Waters Xterra® MS C8 (5 µm, 4.6 × 50 mm)[4][6] or similar C8 or C18 column.

  • Mobile Phase: A gradient or isocratic mixture of 10.0 mM ammonium formate pH 3.5 and acetonitrile.[4][6] An alternative is 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[2]

  • Flow Rate: 0.6 mL/min.[4][6]

  • Injection Volume: Typically 5-20 µL.

3. Mass Spectrometric Conditions:

  • Instrument: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Baloxavir acid (BXA): m/z 484.00 → 247.0[3] or 484.1 → 247.0.

    • Internal Standard (this compound): m/z 489.1 → 252.1.

RP-HPLC Method for Baloxavir Marboxil (BXM) and its Impurities

This protocol is based on a method for the quantification of Baloxavir marboxil and its impurities in pharmaceutical preparations.[2][7]

1. Sample Preparation:

  • Dissolve the sample (e.g., crushed tablets or raw material) in a suitable diluent, such as a mixture of the mobile phase components.

  • Filter the solution through a 0.45 µm filter before injection.

2. Chromatographic Conditions:

  • Column: X-Bridge Phenyl (150 x 4.6 mm, 3.5 µm).[2][7]

  • Mobile Phase: A gradient elution using a mixture of KH2PO4 buffer (pH 2.5) and methanol.[2][7]

  • Flow Rate: 0.5 mL/min.[2][7]

  • Detection: PDA detector set at an appropriate wavelength (e.g., 247 nm).[6]

  • Column Temperature: Maintained at a constant temperature, for example, 40°C.[11]

Visualizations

The following diagrams illustrate the experimental workflows and a logical comparison of the two analytical methods.

experimental_workflow_lcmsms cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc_separation LC Separation (C8/C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_analysis Pharmacokinetic Data Analysis ms_detection->data_analysis Data Acquisition & Processing

Caption: Workflow for LC-MS/MS analysis of Baloxavir acid in plasma.

experimental_workflow_hplc cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis sample Drug Substance or Dosage Form dissolve Dissolve in Diluent sample->dissolve filter_sample Filter (0.45 µm) dissolve->filter_sample hplc_separation HPLC Separation (Phenyl Column) filter_sample->hplc_separation uv_detection UV/PDA Detection hplc_separation->uv_detection data_analysis Quantification of BXM & Impurities uv_detection->data_analysis Data Acquisition & Processing

Caption: Workflow for HPLC analysis of Baloxavir marboxil.

method_comparison cluster_attributes Method Attributes lcmsms LC-MS/MS High Sensitivity & Selectivity Measures active metabolite (BXA) Complex instrumentation Ideal for bioanalysis sensitivity Sensitivity lcmsms->sensitivity High selectivity Selectivity lcmsms->selectivity High application Primary Application lcmsms->application Pharmacokinetics complexity Complexity lcmsms->complexity High hplc HPLC-UV/PDA Lower Sensitivity Measures prodrug (BXM) & impurities Simpler, more accessible instrumentation Suited for quality control hplc->sensitivity Lower hplc->selectivity Lower hplc->application Quality Control hplc->complexity Lower

Caption: Logical comparison of LC-MS/MS and HPLC methods.

References

A Comparative Guide to the Bioanalytical Performance of Baloxavir-d5 in Bioequivalence Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioequivalence (BE) studies for antiviral therapeutics, the precision and accuracy of analytical methodologies are paramount. This guide provides an objective comparison of bioanalytical methods for the quantification of Baloxavir, the active metabolite of Baloxavir marboxil, with a focus on the performance of the deuterated internal standard, Baloxavir-d5. The data presented herein is compiled from various validation studies to aid researchers in selecting the most appropriate analytical strategy for their pharmacokinetic and bioequivalence assessments.

Data Presentation: A Side-by-Side Look at Performance Metrics

The selection of an appropriate internal standard is critical for mitigating variability in bioanalytical assays. Below is a summary of the performance characteristics of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods utilizing different internal standards for the quantification of Baloxavir in human plasma.

Table 1: Performance Comparison of LC-MS/MS Methods for Baloxavir Quantification

ParameterMethod 1: this compound[1]Method 2: Baloxavir-d4Method 3: Dolutegravir[2]Method 4: Oseltamivir
Internal Standard This compoundBaloxavir-d4DolutegravirOseltamivir
Linearity Range (ng/mL) 0.505 - 302.724[1]3 - 2000.5 - 200.0[2]5.0 - 10000.0 (pg/mL)
Correlation Coefficient (r²) > 0.990.9994> 0.99[2]Not Reported
Lower Limit of Quantification (LLOQ) (ng/mL) 0.505[1]3.000.5[2]0.005
Intra-day Precision (% CV) < 3.95[1]≤ 6.51Not Reported< 6.0
Inter-day Precision (% CV) < 3.95[1]≤ 6.51Not ReportedNot Reported
Intra-day Accuracy (%) 97.08 - 105.51[1]91.28 - 104.29Not Reported94.08 - 98.4
Inter-day Accuracy (%) 97.49 - 101.99[1]91.28 - 104.29Not ReportedNot Reported
Mean Recovery (%) - Analyte 81.29[1]~100Not Reported> 90
Mean Recovery (%) - Internal Standard 92.76[1]Not ReportedNot Reported> 90

Experimental Protocols: A Detailed Examination of Methodologies

The following sections provide a detailed breakdown of the experimental protocols for the LC-MS/MS methods compared in this guide.

Method 1: Baloxavir Quantification using this compound Internal Standard

This method demonstrates high sensitivity and reproducibility for the determination of Baloxavir in human plasma.

  • Sample Preparation: Liquid-Liquid Extraction (LLE) is employed to isolate the analyte and internal standard from the plasma matrix.

  • Chromatographic Separation:

    • Column: Acquity UPLC Peptide BEH C18 (300Å, 1.7µm, 2.1mm x 150mm)[1].

    • Mobile Phase: A mixture of 0.1% formic acid in water and methanol is used in a gradient elution mode.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometric Detection:

    • Ionization: Positive Electrospray Ionization (ESI+).

    • Monitoring Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Baloxavir: m/z 484.1 → 247.0[1].

      • This compound: m/z 489.1 → 252.1[1].

Method 2: Baloxavir Quantification using Baloxavir-d4 Internal Standard

This method provides an alternative deuterated internal standard for Baloxavir analysis.

  • Sample Preparation: Protein precipitation is utilized for sample clean-up.

  • Chromatographic Separation:

    • Column: A C18 column is used for separation.

    • Mobile Phase: A gradient of 1% formic acid in water and 2% formic acid in acetonitrile.

    • Flow Rate: 0.5 mL/min.

  • Mass Spectrometric Detection:

    • Ionization: Positive Electrospray Ionization (ESI+).

    • Monitoring Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Baloxavir: m/z 484.2 → 247.2.

      • Baloxavir-d4: m/z 488.1 → 247.2.

Method 3: Baloxavir Quantification using Dolutegravir Internal Standard

This method utilizes a structurally unrelated internal standard for the quantification of Baloxavir.

  • Sample Preparation: Protein precipitation with acetonitrile is performed[2].

  • Chromatographic Separation:

    • Column: Waters Xterra® MS C8 (5 µm, 4.6 × 50 mm)[2].

    • Mobile Phase: An isocratic mixture of 10.0 mM ammonium formate (pH 3.5) and acetonitrile (80:20, v/v)[2].

    • Flow Rate: 0.6 mL/min[2].

  • Mass Spectrometric Detection:

    • Ionization: Positive Electrospray Ionization (ESI+).

    • Monitoring Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Baloxavir (BXA): m/z 484.00 → 247.0[2].

      • Dolutegravir (IS): m/z 420.30 → 277.1[2].

Method 4: Baloxavir Marboxil Quantification using Oseltamivir Internal Standard

This method was developed for the quantification of the prodrug, Baloxavir marboxil, using Oseltamivir as the internal standard.

  • Sample Preparation: Protein precipitation.

  • Chromatographic Separation:

    • Column: Phenomenex C18 (50 mm 4.6 mm, 5 µm)[3].

    • Mobile Phase: A mixture of 0.1% formic acid and methanol (30:70 v/v)[3].

    • Flow Rate: 0.3 ml/min[3].

  • Mass Spectrometric Detection:

    • Ionization: Positive Electrospray Ionization (ESI+).

    • Monitoring Mode: Not explicitly stated, but likely MRM.

    • MRM Transitions: Not explicitly stated.

Mandatory Visualization: Experimental Workflows

The following diagrams illustrate the experimental workflows for the different analytical methods described.

experimental_workflow_baloxavir_d5 plasma_sample Plasma Sample add_is Add this compound Internal Standard plasma_sample->add_is lle Liquid-Liquid Extraction add_is->lle evaporation Evaporation lle->evaporation reconstitution Reconstitution evaporation->reconstitution lc_ms_ms LC-MS/MS Analysis (Acquity UPLC BEH C18) reconstitution->lc_ms_ms data_analysis Data Analysis lc_ms_ms->data_analysis

Caption: Workflow for Baloxavir analysis using this compound.

experimental_workflow_baloxavir_d4 plasma_sample Plasma Sample add_is Add Baloxavir-d4 Internal Standard plasma_sample->add_is protein_precipitation Protein Precipitation add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer lc_ms_ms LC-MS/MS Analysis (C18 Column) supernatant_transfer->lc_ms_ms data_analysis Data Analysis lc_ms_ms->data_analysis

Caption: Workflow for Baloxavir analysis using Baloxavir-d4.

experimental_workflow_dolutegravir plasma_sample Plasma Sample add_is Add Dolutegravir Internal Standard plasma_sample->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation injection Direct Injection of Supernatant centrifugation->injection lc_ms_ms LC-MS/MS Analysis (Waters Xterra MS C8) injection->lc_ms_ms data_analysis Data Analysis lc_ms_ms->data_analysis

References

Evaluating Baloxavir Bioanalytical Assays: A Focus on Linearity and Range with Baloxavir-d5 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in pharmacokinetic and bioequivalence studies of Baloxavir, the selection of a robust and validated bioanalytical method is paramount. This guide provides a comparative overview of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of Baloxavir, with a specific focus on assays utilizing its deuterated internal standard, Baloxavir-d5. The linearity and dynamic range of these assays are critical performance characteristics that dictate the ability to accurately measure drug concentrations across a wide spectrum, from trough levels to peak concentrations following administration.

Comparative Performance of Baloxavir Assays

The use of a stable isotope-labeled internal standard like this compound is a best practice in quantitative bioanalysis as it closely mimics the analyte's behavior during sample preparation and ionization, thus correcting for matrix effects and improving accuracy and precision. Several studies have reported validated LC-MS/MS methods for Baloxavir quantification in human plasma. A summary of their key performance characteristics related to linearity and range is presented below.

Method Analyte Internal Standard Linearity Range (ng/mL) LLOQ (ng/mL) Correlation Coefficient (r²) Biological Matrix Citation
LC-MS/MS Method 1 BaloxavirThis compound0.505 - 302.7240.505Not explicitly stated, but described as "excellent linear response"Human Plasma[1][2]
UHPLC-MS/MS Method Baloxavir Acid (BXA)This compound (BXA-d5)Not explicitly stated for BXM and BXA simultaneouslyNot explicitly statedNot explicitly statedHuman Plasma[3]
LC-MS/MS Method 2 Baloxavir Acid (BXA)Dolutegravir0.5 - 200.00.5> 0.99 (inferred)Human Plasma[2][4]
UPLC-MS/MS Method Baloxavir Acid (BXA)Baloxavir-d43 - 2003.000.9994Rat Plasma[5]
LC-API-MS/MS Method Baloxavir marboxilBaloxavir marboxil-d410.610 - 1229.08010.610> 0.9956Human Plasma[6]
HPLC-ESI-MS/MS Method Baloxavir marboxilOseltamivir5.00 - 10000.00 pg/mL5.00 pg/mL> 0.9983Human Plasma[7]
RP-HPLC Method Baloxavir marboxilNot Applicable25% to 150% of an unspecified concentration0.25 µg/mL0.999Pharmaceutical Dosage Form[8]
Spectrofluorimetric Method Baloxavir marboxilNot Applicable0.2 - 2.0 µg/mLNot specifiedNot specifiedSpiked Human Plasma[9][10]

Experimental Protocols

A generalized experimental workflow for the quantification of Baloxavir in human plasma using LC-MS/MS with this compound as an internal standard is outlined below. Specific parameters may vary between laboratories and studies.

Sample Preparation: Liquid-Liquid Extraction (LLE)[1][2]
  • Aliquoting: Transfer a precise volume of human plasma (e.g., 100 µL) into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add a small volume of this compound working solution to each plasma sample, except for the blank matrix samples.

  • Protein Precipitation/Extraction: Add an organic solvent (e.g., tert-butyl methyl ether) to the plasma sample to precipitate proteins and extract the analyte and internal standard.

  • Vortexing and Centrifugation: Vortex the tubes to ensure thorough mixing and then centrifuge to separate the organic layer from the aqueous layer and precipitated proteins.

  • Supernatant Transfer: Carefully transfer the organic supernatant to a new set of tubes.

  • Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a specific volume of the mobile phase.

Chromatographic and Mass Spectrometric Conditions
  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 analytical column is commonly used for separation (e.g., Acquity UPLC Peptide BEH C18)[1].

  • Mobile Phase: A mixture of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., methanol or acetonitrile)[7]. The separation can be isocratic or gradient.

  • Mass Spectrometer: A triple quadrupole mass spectrometer is typically used for quantitative analysis.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is common for Baloxavir[1].

  • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The MRM transitions monitored are:

    • Baloxavir: m/z 484.1 → 247.0[1]

    • This compound: m/z 489.1 → 252.1[1]

Workflow and Pathway Diagrams

The following diagram illustrates the typical experimental workflow for a Baloxavir bioanalytical assay.

Baloxavir_Assay_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add this compound (Internal Standard) plasma->add_is extraction Liquid-Liquid Extraction (e.g., with TBME) add_is->extraction vortex_centrifuge Vortex & Centrifuge extraction->vortex_centrifuge transfer_supernatant Transfer Supernatant vortex_centrifuge->transfer_supernatant evaporate Evaporate to Dryness transfer_supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification (Peak Area Ratios) ms_detection->quantification linearity Linearity & Range Evaluation quantification->linearity

References

comparing the performance of Baloxavir-d5 with a structural analog internal standard

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of bioanalytical methods is essential for drug development, ensuring accurate and reliable quantification of therapeutic agents in biological matrices. This guide provides a detailed comparison of the performance of two types of internal standards used in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Baloxavir: a stable isotope-labeled (SIL) internal standard, Baloxavir-d5, and various structural analog internal standards.

The choice of an internal standard is critical in quantitative mass spectrometry to correct for variability during sample preparation and instrumental analysis[1][2]. While SIL internal standards like this compound are often considered the gold standard due to their close physicochemical properties to the analyte, structural analogs can also be effective and may be more readily available[3][4]. This guide presents experimental data and protocols from different validated methods to aid researchers in selecting the most appropriate internal standard for their specific application.

Performance Comparison of Internal Standards

The performance of a bioanalytical method is assessed through various validation parameters. The following tables summarize the quantitative data for LC-MS/MS methods utilizing either this compound or a structural analog as the internal standard for the analysis of Baloxavir's active form, Baloxavir acid (BXA), or the prodrug, Baloxavir marboxil (BXM).

Table 1: Method Performance for Baloxavir Acid (BXA) using this compound Internal Standard

ParameterPerformance Metric
Linearity Range 0.505 to 302.724 ng/mL[5]
Correlation Coefficient (r²) > 0.99[5]
Intra-day Precision (%CV) < 3.95%[5]
Inter-day Precision (%CV) < 3.95%[5]
Intra-day Accuracy 97.08% to 105.51%[5]
Inter-day Accuracy 97.49% to 101.99%[5]
Mean Recovery (Analyte) 81.29%[5]
Mean Recovery (IS) 92.76%[5]
Limit of Detection (LOD) 0.127 ng/mL[5]

Table 2: Method Performance for Baloxavir using Structural Analog Internal Standards

ParameterBaloxavir Acid (BXA) with Dolutegravir ISBaloxavir Marboxil (BXM) with Oseltamivir IS
Linearity Range 0.5 to 200.0 ng/mL[6]5.00 to 10000.00 pg/mL[7]
Correlation Coefficient (r²) Proven Linear[6]> 0.9983[7]
Precision (%CV) Not specifiedNot specified
Accuracy Not specifiedNot specified
Mean Recovery Not specifiedNot specified
Limit of Detection (LOD) Not specifiedNot specified

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of bioanalytical assays. The following sections outline the experimental protocols for the methods cited above.

Method 1: Baloxavir Acid with this compound Internal Standard
  • Sample Preparation: Liquid-liquid extraction was employed for sample preparation[5].

  • Chromatography:

    • LC System: Acquity UPLC[5].

    • Column: Acquity UPLC Peptide BEH C18 (300Å, 1.7µm, 2.1mm x 150mm)[5].

  • Mass Spectrometry:

    • MS System: Triple quadrupole mass spectrometer[5].

    • Ionization Mode: Positive Electrospray Ionization (ESI)[5].

    • MRM Transitions:

      • Baloxavir: m/z 484.1 → 247.0[5].

      • This compound: m/z 489.1 → 252.1[5].

Method 2: Baloxavir Acid with Dolutegravir Internal Standard
  • Sample Preparation: Plasma protein precipitation with acetonitrile[6].

  • Chromatography:

    • Column: Waters Xterra® MS C8 (5 µm, 4.6 × 50 mm)[6].

    • Mobile Phase: 10.0 mM ammonium formate pH 3.5 and acetonitrile (80:20, v/v)[6].

    • Flow Rate: 0.6 mL/min[6].

  • Mass Spectrometry:

    • MS System: API 4000 triple-quad mass spectrometer[6].

    • Ionization Mode: Positive ESI[6].

    • MRM Transitions:

      • Baloxavir Acid (BXA): m/z 484.00 → 247.0[6].

      • Dolutegravir (IS): m/z 420.30 → 277.1[6].

Method 3: Baloxavir Marboxil with Oseltamivir Internal Standard
  • Sample Preparation: Protein precipitation[7].

  • Chromatography:

    • Column: Ascentis Express C18 (50 mm × 4.6 mm, 2.7 µm)[7].

    • Mobile Phase: 0.1% formic acid in methanol (25:75 v/v)[7].

    • Flow Rate: 0.6 mL/min[7].

  • Mass Spectrometry:

    • Ionization Mode: ESI-MS/MS[7].

    • MRM Transitions:

      • Baloxavir marboxil: m/z 572.6 → 250.3[7].

      • Oseltamivir (IS): m/z 313.2 → 269.1[7].

Workflow and Logic Diagrams

To visualize the experimental and logical processes, the following diagrams were generated using Graphviz.

Bioanalytical Workflow for Baloxavir Quantification cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing Plasma Plasma Sample Collection Spike_IS Spike with Internal Standard (this compound or Structural Analog) Plasma->Spike_IS Extraction Extraction (Protein Precipitation or LLE) Spike_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation LC Separation Evaporation->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Ratio Calculate Peak Area Ratio (Analyte / IS) Integration->Ratio Calibration Quantify using Calibration Curve Ratio->Calibration Report Generate Report Calibration->Report

Caption: General workflow for the bioanalysis of Baloxavir in plasma.

Caption: Decision logic for selecting an internal standard.

References

Safety Operating Guide

Safeguarding Researchers: A Comprehensive Guide to Handling Baloxavir-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document outlines critical safety protocols and logistical procedures for the handling and disposal of Baloxavir-d5 in a laboratory setting. Adherence to these guidelines is mandatory to ensure the safety of all personnel and the integrity of research activities.

I. Personal Protective Equipment (PPE) Requirements

The primary objective when handling this compound is to prevent direct contact and inhalation. The following table summarizes the required PPE for various handling scenarios.

Scenario Required PPE Notes
Handling Solid (Powder) Form - Nitrile gloves- Lab coat or disposable gown- Safety glasses with side shields or goggles- Face mask (N95 respirator recommended if weighing or generating dust)Work in a well-ventilated area, preferably a chemical fume hood, to minimize dust inhalation.[2][3]
Handling Liquid (Solution) Form - Nitrile gloves- Lab coat or disposable gown- Safety glasses with side shields or gogglesHandle solutions with care to avoid splashes and aerosol formation.
General Laboratory Operations - Nitrile gloves- Lab coat- Safety glassesStandard laboratory PPE should be worn at all times when in the vicinity of where this compound is being handled.

Note: Always inspect PPE for integrity before use and dispose of single-use items properly after handling the compound.

II. Health and Safety Information

Based on data for related Baloxavir compounds, researchers should be aware of the following potential hazards:

Hazard Category Description Precautionary Statements
Carcinogenicity May cause cancer (as noted for Baloxavir Marboxil tablets).[1]Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.[1]
Acute Toxicity (Oral) Harmful if swallowed.[3]Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
Skin Irritation Causes skin irritation.[3]Wear protective gloves.[3] If on skin, wash with plenty of water.[2][3]
Eye Irritation Causes serious eye irritation.[3]Wear eye protection.[3] If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Respiratory Irritation May cause respiratory tract irritation.[2][3]Avoid breathing dust.[3] Use only outdoors or in a well-ventilated area.

III. Experimental Workflow for Safe Handling

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data Sheet prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Workspace (Fume Hood) prep_ppe->prep_workspace handling_weigh Weigh Solid Compound prep_workspace->handling_weigh handling_dissolve Dissolve in Solvent handling_weigh->handling_dissolve handling_use Use in Experiment handling_dissolve->handling_use cleanup_decontaminate Decontaminate Surfaces handling_use->cleanup_decontaminate cleanup_dispose_waste Dispose of Waste cleanup_decontaminate->cleanup_dispose_waste cleanup_doff_ppe Doff PPE cleanup_dispose_waste->cleanup_doff_ppe cleanup_wash Wash Hands cleanup_doff_ppe->cleanup_wash

Standard workflow for handling this compound.

IV. Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is crucial.

spill_start Spill Occurs spill_evacuate Evacuate Immediate Area spill_start->spill_evacuate spill_notify Notify Lab Supervisor spill_evacuate->spill_notify spill_ppe Don Additional PPE (if necessary) spill_notify->spill_ppe spill_contain Contain Spill with Absorbent Material spill_ppe->spill_contain spill_clean Clean Spill Area spill_contain->spill_clean spill_dispose Dispose of Contaminated Materials as Hazardous Waste spill_clean->spill_dispose

Immediate actions for a this compound spill.
Exposure Route First Aid Measures
Inhalation Move person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[2]
Skin Contact Immediately wash skin with soap and plenty of water.[2] Remove contaminated clothing. Seek medical attention if irritation develops.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally.[2][3] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[2] Seek immediate medical attention.

V. Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous chemical waste.

Waste Type Disposal Procedure
Solid Waste Collect in a designated, labeled, and sealed container for hazardous waste.
Liquid Waste Collect in a designated, labeled, and sealed container for hazardous liquid waste.
Contaminated PPE Dispose of in a designated hazardous waste container immediately after use.

Disposal Pathway:

waste_generation Generation of Contaminated Waste waste_collection Collection in Labeled, Sealed Containers waste_generation->waste_collection waste_storage Temporary Storage in Designated Area waste_collection->waste_storage waste_disposal Disposal via Approved Waste Management Vendor waste_storage->waste_disposal

Waste disposal pathway for this compound.

Dispose of contents and containers in accordance with local, regional, and national regulations.[1][6] Do not allow the product to enter drains.[2] Empty containers should be taken to an approved waste handling site for recycling or disposal.[1]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.